4-((S)-(2-butyl))-oxazolidine-2,5-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-4-butan-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4?,5-/m0/s1 |
InChI Key |
WAACGCAWLJFFQX-AKGZTFGVSA-N |
SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
L-isoleucine N-carboxyanhydride chemical structure and properties
[1]
Executive Summary & Chemical Profile
L-isoleucine N-carboxyanhydride (L-Ile-NCA) is the activated cyclic monomer derived from the essential amino acid L-isoleucine. It belongs to the class of
Unlike standard amino acids, L-Ile-NCA is highly reactive and moisture-sensitive. Its primary utility lies in the Ring-Opening Polymerization (ROP) to form poly(L-isoleucine), a polypeptide with high hydrophobicity and a strong tendency to form stable
Chemical Identification
| Property | Detail |
| IUPAC Name | (4S)-4-((S)-sec-butyl)oxazolidine-2,5-dione |
| CAS Number | 45895-88-3 |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in dry THF, Dioxane, DMF, Ethyl Acetate.[2][3][4] Reacts violently with water. |
| Storage | -20°C under Argon/Nitrogen; strictly anhydrous. |
Synthesis Protocol: The Fuchs-Farthing Method
The most reliable route to high-purity L-Ile-NCA is the direct phosgenation of L-isoleucine using triphosgene (bis(trichloromethyl) carbonate) in an inert solvent. This method is preferred over gaseous phosgene for safety and stoichiometric control.
Mechanistic Pathway
The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by cyclization and the release of HCl.
Figure 1: Synthesis pathway of L-Ile-NCA via phosgenation.
Experimental Protocol
Safety Warning: Triphosgene is highly toxic. All operations must be performed in a well-ventilated fume hood.
Reagents
-
L-Isoleucine: Finely ground, vacuum-dried (48h over P
O ). -
Triphosgene: 0.35 molar equivalents relative to isoleucine.
- -Pinene: Added as an HCl scavenger (critical for preventing acid-catalyzed side reactions).
-
Solvent: Anhydrous THF (distilled over Na/benzophenone).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N
inlet. -
Suspension: Suspend L-isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL). Add
-pinene (1.2 equiv). -
Addition: Dissolve triphosgene (4.0 g, 13.5 mmol) in 20 mL THF and add dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 50°C . The suspension will gradually clarify as the amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.
-
Completion: Once the solution is clear (indicating consumption of L-isoleucine), purge with dry N
for 30 minutes to remove excess phosgene and dissolved HCl. -
Workup:
-
Filter the solution under an inert atmosphere to remove any unreacted solids.
-
Concentrate the filtrate to ~1/5th volume under vacuum.
-
Precipitation: Add anhydrous hexane (3x volume) to precipitate the crude NCA.
-
Purification: The Critical Step
Purity is the single most important factor in NCA polymerization. Even trace amounts of amine salts, water, or acid will terminate the chain growth, leading to low molecular weight oligomers.
Protocol: Recrystallization (Inert Atmosphere Required)
-
Transfer the crude solid into a glovebox.
-
Dissolve the solid in the minimum amount of anhydrous THF at room temperature.
-
Layer anhydrous hexane carefully on top of the THF solution (ratio 3:1 Hexane:THF).
-
Allow to stand at -20°C. Crystals of L-Ile-NCA will form at the interface.
-
Isolate crystals by filtration and dry under high vacuum for 24 hours.
Quality Control (QC):
-
FTIR: Look for characteristic doublet carbonyl peaks at 1855 cm
and 1785 cm . -
Melting Point: Sharp melting point (typically distinct from the amino acid; check against specific batch standard).
-
Chloride Content: Must be <0.05% for controlled polymerization.
Polymerization Dynamics
L-Ile-NCA polymerization is unique due to the steric hindrance of the sec-butyl side chain at the
Mechanism: Normal Amine Mechanism (NAM)
The polymerization is initiated by a primary amine (e.g., hexylamine) or a macroinitiator (e.g., PEG-NH
Figure 2: Ring-Opening Polymerization (ROP) via Normal Amine Mechanism.
Kinetic Considerations
-
Rate-Determining Step: Nucleophilic attack on the C-5 carbonyl.
-
Steric Effect: The
-branching of isoleucine creates steric shielding around the NCA ring. This requires longer reaction times or slightly elevated temperatures compared to unhindered NCAs. -
Solvent Effects: Polymerization in DMF promotes helical/sheet formation, while polymerization in CHCl
may lead to precipitation as the hydrophobic polymer chain grows.
Applications in Drug Development
Poly(L-isoleucine) is primarily used as the hydrophobic block in amphiphilic copolymers.
-
Polymeric Micelles:
-
Block copolymers like PEG-b-poly(L-isoleucine) self-assemble in aqueous media.
-
The poly(L-isoleucine) core encapsulates hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).
-
The high
-sheet content of the isoleucine block creates a rigid, stable core, preventing premature drug release.
-
-
Peptide Synthesis:
-
L-Ile-NCA is used to introduce isoleucine residues into polypeptide sequences without the need for coupling reagents (DCC/EDC), yielding only CO
as a byproduct.
-
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis and application in drug delivery. Progress in Polymer Science. Link
-
Hadley, J. S., et al. (2011). Synthesis and characterization of poly(L-isoleucine) based block copolymers. Polymer Chemistry. Link
-
PubChem. (2025).[1][5] Compound Summary: L-Isoleucine.[2][5][6][7] National Library of Medicine. Link
-
ChemicalBook. (2024). Product: (S)-4-(sec-butyl)oxazolidine-2,5-dione (CAS 45895-88-3).[8][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemscene.com [chemscene.com]
- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Isoleucine | CAS#:73-32-5 | Chemsrc [chemsrc.com]
- 7. L-Isoleucine CAS#: 73-32-5 [m.chemicalbook.com]
- 8. (S)-4-(SEC-BUTYL)OXAZOLIDINE-2,5-DIONE | 45895-88-3 [chemicalbook.com]
- 9. (S)-4-(SEC-BUTYL)OXAZOLIDINE-2,5-DIONE | 45895-88-3 [chemicalbook.com]
High-Fidelity Synthesis of L-Isoleucine N-Carboxyanhydride (Ile-NCA)
Technical Guide for Polymerization-Grade Monomer Production
Executive Summary
The synthesis of L-Isoleucine N-carboxyanhydride (Ile-NCA) is the critical rate-limiting step in the production of well-defined poly(L-isoleucine) and amphiphilic block copolypeptides. Unlike simple amino acids, the isoleucine side chain introduces steric bulk at the
This guide details a high-fidelity protocol using the Fuchs-Farthing method with triphosgene (BTC) . It prioritizes the removal of HCl and carbamoyl chloride intermediates—the two primary causes of chain termination in subsequent Ring-Opening Polymerization (ROP).
Target Audience: Synthetic Chemists, Polymer Scientists, Drug Delivery Engineers.
Mechanistic Foundation
The conversion of L-Isoleucine to Ile-NCA proceeds via the attack of the amine on the phosgene equivalent, followed by intramolecular cyclization and the release of HCl.
The "HCl Effect" & Failure Modes
The reaction generates 2 moles of HCl for every mole of NCA.
-
Problem: HCl is not inert. It can protonate the unreacted amine (halting the reaction) or attack the formed NCA ring, leading to acid chlorides that act as chain terminators.
-
Solution: The inclusion of
-pinene as a non-nucleophilic HCl scavenger is mandatory for high-molecular-weight applications. It traps HCl as pinene hydrochloride, which is easily removed.
Reaction Pathway Diagram
The following diagram illustrates the flow from precursor to purified monomer, highlighting the critical intermediate states.
Figure 1: Mechanistic pathway of Ile-NCA synthesis via the Fuchs-Farthing method, emphasizing the role of alpha-pinene in sequestering HCl.
Strategic Reagents & Equipment
Purity starts with the inputs. Do not compromise on the following specifications.
| Component | Specification | Rationale |
| L-Isoleucine | >99%, finely ground | High surface area is required as the starting material is insoluble in THF. |
| Triphosgene | 99% (BTC) | Solid phosgene equivalent. Safer to handle but generates phosgene in situ. |
| 98%+ | Critical Additive. Scavenges HCl to prevent acid-catalyzed ring opening. | |
| THF | Anhydrous (<50 ppm H₂O) | Moisture hydrolyzes NCAs back to amino acids instantly. |
| Ethyl Acetate | Anhydrous | Primary solvent for recrystallization. |
| Hexane/Heptane | Anhydrous | Anti-solvent for precipitation. |
| Glassware | Flame-dried, Ar-purged | Exclusion of atmospheric moisture. |
Step-by-Step Synthesis Protocol
Safety Warning: Triphosgene decomposes into Phosgene gas. All operations must be performed in a well-ventilated fume hood. A phosgene indicator badge should be worn.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an argon inlet.
-
Suspension: Charge the flask with L-Isoleucine (5.0 g, 38.1 mmol) .
-
Solvent: Add anhydrous THF (100 mL) via syringe. The amino acid will not dissolve; this is a heterogeneous suspension.
-
Scavenger: Add
-pinene (10.4 g, 76.2 mmol) . Note: Use a 2:1 molar ratio relative to isoleucine to ensure rapid HCl uptake.
Phase 2: Phosgenation
-
Addition: Add Triphosgene (4.5 g, 15.2 mmol) in one portion.
-
Stoichiometry Note: 1 mole of triphosgene generates 3 moles of phosgene. We use a slight excess (0.4 eq of BTC = 1.2 eq of phosgene) to drive full conversion.
-
-
Reaction: Heat the mixture to 50°C .
-
Monitoring: The reaction is complete when the suspension becomes clear (the insoluble amino acid is consumed). This typically takes 2–4 hours .
-
Checkpoint: If turbidity persists after 4 hours, add a small aliquot (0.5 g) of additional triphosgene.
-
Phase 3: Workup & Isolation
-
Clarification: Once clear, cool the solution to room temperature. If any unreacted isoleucine remains, filter the solution under an argon blanket.
-
Concentration: Remove the THF and excess phosgene/HCl under reduced pressure (Rotavap) at <40°C .
-
Caution: The trap must contain a NaOH solution to neutralize phosgene vapors.
-
-
Crude Product: You will obtain a viscous oil or semi-solid residue. This contains the NCA and pinene-HCl byproducts.
Phase 4: Purification (Recrystallization)
This is the differentiator between "crude" and "polymerization-grade."
-
Dissolution: Redissolve the crude residue in a minimal amount of anhydrous Ethyl Acetate (EtOAc) inside a glovebox or under strict inert gas flow.
-
Washing (Optional but Recommended): Rapidly wash the organic phase with ice-cold 5% NaHCO₃ (aq) followed by cold brine. Dry over MgSO₄ and filter immediately. Speed is vital here to prevent hydrolysis.
-
Crystallization:
-
Add anhydrous Hexane dropwise to the EtOAc solution until it becomes slightly cloudy.
-
Store at -20°C overnight.
-
-
Collection: Filter the white crystals in a glovebox or Schlenk filter. Wash with cold hexane.
-
Drying: Dry under high vacuum (0.01 mbar) for 12 hours.
Characterization & Quality Control
Before polymerization, the monomer must pass the following checks.
| Method | Expected Result | Interpretation |
| Appearance | White crystalline solid | Yellowing indicates amine oxidation or HCl degradation. |
| FTIR | Peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹ | Characteristic carbonyl stretches of the anhydride ring. |
| ¹H NMR (CDCl₃) | Shifted downfield from free amino acid. | |
| ¹H NMR (Impurity) | No peaks at | Absence of acid chlorides or unreacted amine. |
| Melting Point | 98–100°C (Decomposes) | Sharp melting point indicates high purity. Broad range = wet/impure. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Ile-NCA.
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
-
Symptom: During recrystallization, the product separates as an oil droplet rather than crystals.
-
Cause: Solvent polarity is too high, or the concentration is too high.
-
Fix: Re-dissolve in EtOAc and add Hexane more slowly. Seed the solution with a tiny crystal of pure Ile-NCA if available.
Polymerization in the Flask
-
Symptom: The solution turns cloudy and viscous during the reaction or workup.
-
Cause: Water ingress. Water opens the NCA ring to form amino acid, which then attacks the remaining NCA (Initiation).
-
Fix: Ensure all glassware is flame-dried. Check the water content of THF (must be <50 ppm).
Chloride Contamination[1]
-
Impact: Residual chlorides terminate the "living" nature of the subsequent polymerization.
-
Detection: Perform a silver nitrate (AgNO₃) test on a small sample. Turbidity = Chloride presence.
-
Fix: Recrystallize a second time.
References
-
Kricheldorf, H. R. (1987).[1] Alpha-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. (The seminal handbook on NCA properties).
-
Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[2] Tetrahedron Letters, 29(46), 5859-5862. (The foundational paper for the Triphosgene method).
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. (Modern purification alternatives).
-
Hadjichristidis, N., et al. (2009). Amino Acid N-Carboxyanhydrides: A Powerful Tool in Polymer Synthesis.[3] Chemical Reviews, 109(11), 5528–5578.
Sources
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Physical Properties of 4-((S)-(2-butyl))-oxazolidine-2,5-dione (L-Isoleucine NCA)
The following technical guide details the physical properties, synthesis, and handling of L-Isoleucine N-carboxyanhydride (Ile-NCA) .
Executive Summary
4-((S)-(2-butyl))-oxazolidine-2,5-dione , commonly known as L-Isoleucine N-carboxyanhydride (Ile-NCA) , is a high-value heterocyclic monomer used in the synthesis of poly(L-isoleucine) and amphiphilic block copolypeptides. As an activated amino acid derivative, it serves as the fundamental building block for "protein-mimetic" materials used in drug delivery, tissue engineering, and antimicrobial surface coatings.
This guide provides a rigorous analysis of its physicochemical characteristics, spectroscopic signature, and the critical handling protocols required to maintain its reactivity for Ring-Opening Polymerization (ROP).
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule is a five-membered heterocycle containing a secondary amine, two carbonyls, and a chiral sec-butyl side chain.
| Property | Data |
| IUPAC Name | (4S)-4-[(1S)-1-methylpropyl]-1,3-oxazolidine-2,5-dione |
| Common Name | L-Isoleucine N-carboxyanhydride (Ile-NCA) |
| CAS Number | 45837-64-1 (Generic for Ile-NCA); 45895-88-3 (Specific to L-isomer) |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Chirality | L-configuration (S,S) at the |
Structural Diagram
The sec-butyl group at position 4 imparts significant hydrophobicity and steric bulk, influencing both the crystallization of the monomer and the secondary structure (
Physical Properties Matrix
The physical state of Ile-NCA is heavily dependent on its purity. Impurities such as residual acid (HCl) or unreacted amino acid can drastically alter melting behavior and solubility.
| Parameter | Value / Characteristic | Notes |
| Appearance | White to off-white crystalline solid | Often crystallizes as needles or leaflets from THF/Hexane. |
| Melting Point | 70 – 90 °C (Decomposition) | Critical Note: NCAs do not have a stable melting point; they decompose upon melting, releasing CO₂. High-purity samples melt sharply; impure samples melt lower and broader. |
| Solubility (Good) | THF, Dioxane, Ethyl Acetate, DMF | Solvents must be anhydrous (<50 ppm H₂O). |
| Solubility (Poor) | Hexane, Pentane, Diethyl Ether | Used as anti-solvents for recrystallization. |
| Reactivity | Moisture Sensitive | Hydrolyzes rapidly in ambient air to L-Isoleucine and CO₂. |
| Density | ~1.1 – 1.2 g/cm³ (Predicted) | Typical for amino acid NCAs. |
Spectroscopic Characterization (The "Fingerprint")
Validating the identity and purity of Ile-NCA is best achieved through FTIR and NMR. The anhydride ring provides a distinct infrared signature that disappears upon polymerization or hydrolysis.
A. Fourier Transform Infrared (FTIR) Spectroscopy
The 5-membered anhydride ring exhibits two characteristic carbonyl stretching vibrations (Fermi resonance).
-
High Frequency Band: ~1860 cm⁻¹ (Strong, C=O symmetric stretch)
-
Low Frequency Band: ~1785–1790 cm⁻¹ (Very Strong, C=O asymmetric stretch)
-
Amine Stretch: ~3300 cm⁻¹ (N-H stretch, typically sharp in crystalline form)
Purity Indicator: The absence of a broad peak around 1700–1750 cm⁻¹ (carboxylic acid) and 1600–1650 cm⁻¹ (amide I) confirms the absence of hydrolyzed amino acid or premature polymerization.
B. Proton NMR (¹H-NMR) in CDCl₃
- -Proton (H-4): Doublet or multiplet at ~4.3 – 4.5 ppm .
-
Amide Proton (N-H): Broad singlet at ~6.5 – 7.5 ppm (Shift varies with concentration/H-bonding).
-
Side Chain:
- -CH: Multiplet at ~1.9 ppm.
- -CH₂: Multiplet at ~1.2 – 1.5 ppm.
-
-CH₃ /
-CH₃: Overlapping triplets/doublets at ~0.9 – 1.0 ppm.
Synthesis & Purification Workflow
The synthesis of Ile-NCA typically utilizes the Fuchs-Farthing method (phosgenation). This process must be strictly controlled to prevent chloride contamination, which terminates polymerization.
Synthesis Pathway Diagram[8]
Figure 1: The Fuchs-Farthing synthesis pathway converting L-Isoleucine to Ile-NCA via phosgenation.
Purification Protocol (Self-Validating System)
-
Crude Precipitation: Evaporate reaction solvent and precipitate crude NCA with cold hexane.
-
Wash: Wash with anhydrous hexane to remove residual phosgene.
-
Recrystallization (The "Glovebox" Step):
-
Dissolve crude solid in minimal anhydrous THF.
-
Add anhydrous Hexane dropwise until persistent cloudiness appears.
-
Cool to -20°C overnight.
-
Validation: Crystals should be white/colorless. Yellowing indicates amine oxidation or phosgene residuals.
-
Application: Ring-Opening Polymerization (ROP)[2][6][7][9][10]
The primary application of Ile-NCA is the synthesis of Poly(L-isoleucine) . Due to the steric bulk of the sec-butyl group, Ile-NCA polymerizes slower than Alanine-NCA but forms extremely stable
Polymerization Mechanism
ROP is typically initiated by primary amines (nucleophilic initiation) or alkoxides (base initiation).
Figure 2: Nucleophilic Ring-Opening Polymerization (ROP) mechanism driven by amine initiation and CO₂ release.
Handling, Stability & Storage
Critical Warning: Ile-NCA is extremely sensitive to moisture. A single exposure to atmospheric humidity can initiate autocatalytic polymerization or hydrolysis.
-
Storage:
-
Store in a glovebox under Argon or Nitrogen atmosphere.
-
Temperature: -20°C or lower .
-
Container: Tightly sealed glass vial with Teflon-lined cap, placed inside a secondary jar with desiccant (P₂O₅).
-
-
Handling:
-
Never weigh out on an open benchtop balance.
-
All glassware must be flame-dried or oven-dried (>120°C) immediately before use.
-
Solvents for polymerization must be dried over columns or sodium/benzophenone (THF) or CaH₂ (DMF).
-
References
-
Kricheldorf, H. R. (2006).[1] "Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link -
Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications." Progress in Polymer Science, 32(8-9), 858-875. Link
-
Hadje Georgiou, H., et al. (2016). "Poly(L-isoleucine) based amphiphilic block copolypeptides." Polymer Chemistry, 7, 4226-4236. Link
-
Dimitrov, I., & Schlaad, H. (2003). "Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides." Chemical Communications, (23), 2944-2945. Link
Sources
Stability of amino acid N-carboxyanhydrides in storage
An In-depth Technical Guide to the Storage Stability of Amino Acid N-Carboxyanhydrides
Authored by: A Senior Application Scientist
Abstract
Amino acid N-carboxyanhydrides (NCAs) are indispensable reagents in the synthesis of polypeptides and other peptidomimetics, prized for their high reactivity which allows for clean, efficient polymerization and coupling reactions with the primary byproduct being carbon dioxide.[1] This reactivity, however, is a double-edged sword, rendering them inherently unstable and susceptible to degradation via several pathways. For researchers, scientists, and drug development professionals, ensuring the purity and stability of NCAs through proper storage and handling is paramount to achieving reproducible and reliable results in polypeptide synthesis. This guide provides a comprehensive overview of the factors governing NCA stability, outlines scientifically grounded protocols for storage and handling, and details analytical methods for purity assessment, ensuring the integrity of these critical building blocks.
The Dichotomy of Reactivity and Instability in NCAs
Amino acid N-carboxyanhydrides are cyclic derivatives of amino acids, featuring a highly strained five-membered ring. This ring strain makes the carbonyl groups highly electrophilic and susceptible to nucleophilic attack, which is the basis for their utility in ring-opening polymerization (ROP).[1] However, this same reactivity makes them exquisitely sensitive to various environmental factors that can initiate premature polymerization or hydrolysis, leading to a loss of monomer purity and compromising subsequent polymer synthesis.[1][2] The stability of an NCA is not an intrinsic constant but is critically dependent on its purity and the conditions under which it is stored and handled.[1]
Core Factors Influencing NCA Stability
The degradation of NCAs is primarily driven by their susceptibility to nucleophiles and acidic or basic contaminants. The key external factors that must be meticulously controlled are moisture, temperature, and the presence of chemical impurities.
The Deleterious Effect of Moisture
Moisture is arguably the most significant external factor affecting NCA stability.[1][3] Water acts as a nucleophile that can attack the carbonyl groups of the NCA ring, leading to hydrolysis and the regeneration of the parent amino acid, with the release of carbon dioxide.[3] While this reaction itself consumes the NCA, the more detrimental consequence is that the newly formed amino acid can then act as an initiator for the unwanted polymerization of other NCA molecules.[4] This cascade effect can rapidly degrade the entire stock of the monomer. Therefore, maintaining a scrupulously anhydrous environment is the cornerstone of successful NCA storage.[1][5]
Thermal Stability and Temperature Control
Temperature plays a crucial role in the kinetics of NCA degradation. Elevated temperatures can accelerate both hydrolysis in the presence of trace moisture and spontaneous polymerization.[6] Conversely, lowering the temperature can significantly suppress side reactions and preserve the integrity of the NCA.[6][7] Studies have shown that performing polymerizations at 0°C can virtually eliminate common termination and side reactions that are prevalent at room temperature.[6][7][8] This principle is directly applicable to storage, where sub-zero temperatures are essential for long-term stability.
The Impact of Impurities
The purity of the NCA monomer is a critical determinant of its storage stability.[1][9] Impurities stemming from the synthesis process can act as initiators for premature polymerization. Common culprits include:
-
Hydrogen Chloride (HCl): A major byproduct of the common Fuchs-Farthing synthesis method (phosgenation of amino acids), residual HCl can catalyze NCA decomposition.[4][9][10]
-
Unreacted Amino Acids: As mentioned, these can initiate polymerization.[9]
-
Nucleophilic Species: Any extraneous nucleophiles, such as amines or alcohols, can trigger ring-opening.[1][5]
-
Electrophilic Contaminants: Byproducts from synthesis, like N-chloroformyl amino acids or 2-isocyanatoacyl chlorides, can terminate growing polymer chains, affecting the final polypeptide product.[9]
The nature of the amino acid side chain itself also influences the intrinsic stability of the NCA.[1] For instance, NCAs with functional side groups that can act as internal nucleophiles may exhibit lower stability.
Degradation Pathways: A Mechanistic Overview
Understanding the chemical mechanisms of NCA degradation is fundamental to devising effective stabilization strategies. The two primary pathways are hydrolysis and uncontrolled polymerization.
Hydrolysis Pathway
As illustrated below, the hydrolysis of an NCA is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the original α-amino acid.
Caption: NCA Hydrolysis Pathway.
Uncontrolled Polymerization
Uncontrolled polymerization can be initiated by a variety of species, most notably water (via the amino acid it generates), residual amino acids, or other nucleophilic impurities. The "Normal Amine Mechanism" is a common pathway where a primary amine (the initiator) attacks the C5 carbonyl of the NCA, leading to a ring-opening and the formation of a carbamate, which then propagates by attacking another NCA monomer.
Caption: Uncontrolled NCA Polymerization Workflow.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining NCA integrity. The following guidelines synthesize best practices from both academic literature and industrial suppliers.
Optimal Storage Conditions
The primary goal of storage is to minimize exposure to heat, moisture, and atmospheric contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C ± 5°C for long-term storage (>18 months).[5] | Significantly reduces the rate of degradation reactions.[6][7] |
| 0 to +5°C for short-term storage (days to weeks).[5] | Suitable for temporary storage between uses, but not ideal for long-term preservation. | |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][5] | Prevents exposure to atmospheric moisture and oxygen. |
| Packaging | Use moisture-proof packaging .[1] Containers should be tightly sealed. | Provides a physical barrier against moisture ingress. |
| Purity | Store only highly purified NCAs . | Reduces the presence of intrinsic initiators that can cause degradation over time.[1][2] |
Step-by-Step Handling Procedure
Proper handling is as critical as storage to prevent contamination upon use.
Protocol: Handling Solid NCAs
-
Equilibration: Before opening, allow the sealed package to warm up to room temperature.[5]
-
Causality: This crucial step prevents condensation of atmospheric moisture onto the cold NCA powder upon opening the container, which would lead to rapid hydrolysis. Approximate equilibration times are 1 hour for gram quantities and up to 15 hours for multi-kilogram containers.[5]
-
-
Inert Atmosphere Transfer: Open and handle the NCA exclusively under a strict inert atmosphere, preferably within a glovebox.[5][11]
-
Causality: This provides the most robust protection against moisture and oxygen contamination during weighing and transfer.
-
-
Single-Use Recommendation: Whenever possible, plan experiments to use the entire contents of a package in a single operation.[5]
-
Causality: This avoids the risks associated with repeatedly opening, resealing, and re-storing the material, each cycle of which introduces a potential point of contamination.
-
-
Resealing (If Necessary): If partial use is unavoidable, the package must be thoroughly purged with inert gas and re-sealed immediately and tightly.[5]
-
Prompt Re-storage: Return the partially used container to -20°C storage as soon as possible.[5] Be aware that repeated opening and closing cycles will significantly shorten the effective shelf life of the NCA.[5]
Analytical Techniques for Purity Assessment
Regularly assessing the purity of NCAs, both upon receipt and after periods of storage, is a critical quality control measure.
| Technique | Information Provided |
| Melting Point | A sharp melting point corresponding to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[9] |
| FTIR Spectroscopy | Can confirm the presence of the characteristic anhydride peaks (~1860 and 1790 cm⁻¹) and detect the absence of carboxylic acid or amine peaks that would indicate hydrolysis. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and detecting impurities.[9] |
| Flash Chromatography | An effective method for purifying NCAs to remove common impurities, which can be particularly useful for low-melting or non-crystalline NCAs.[12][13][14] |
Conclusion: A Paradigm of Purity and Precision
The stability of amino acid N-carboxyanhydrides is fundamentally linked to their purity and the environment in which they are stored and handled. By understanding the mechanisms of degradation and implementing rigorous, scientifically-grounded protocols, researchers can ensure the integrity of these vital monomers. The key to success lies in a holistic approach that begins with the synthesis of high-purity material and extends through every step of storage, handling, and analysis. Meticulous control of temperature and the absolute exclusion of moisture are the pillars upon which the successful application of NCAs in advanced polypeptide synthesis is built.
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Technical Guide: (S)-4-sec-butyl-1,3-oxazolidine-2,5-dione (L-Ile-NCA)
This technical guide provides an in-depth analysis of (S)-4-sec-butyl-1,3-oxazolidine-2,5-dione , commonly known as L-Isoleucine N-Carboxyanhydride (L-Ile-NCA) . It is designed for researchers requiring high-purity synthesis, handling, and polymerization protocols for this critical amino acid derivative.
Chemical Identity & Nomenclature
This compound is the N-carboxyanhydride (NCA) derivative of the essential amino acid L-Isoleucine . It serves as a high-energy, activated monomer for the synthesis of poly(L-isoleucine) and isoleucine-containing block copolymers via Ring-Opening Polymerization (ROP).
Core Identifiers
| Property | Detail |
| Common Name | L-Isoleucine NCA (L-Ile-NCA) |
| IUPAC Name | (4S)-4-[(1S)-1-methylpropyl]-1,3-oxazolidine-2,5-dione |
| CAS Registry Number | 45895-88-3 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Precursor | L-Isoleucine (natural diastereomer: 2S, 3S) |
Synonyms & Database Searching
When searching chemical databases or procurement catalogs, this compound is indexed under several synonyms. The variation often arises from IUPAC naming preferences regarding the sec-butyl side chain.
-
N-Carboxy-L-isoleucine anhydride (Historical/Classical)
-
(S)-4-sec-butyloxazolidine-2,5-dione (General stereochemistry)
-
(4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione (Systematic)
-
L-Ile-NCA (Peptide Chemistry Abbreviation)
Critical Note on Isomers: Do not confuse this compound with L-Leucine NCA (CAS 3190-70-3), which is the isobutyl isomer. The sec-butyl group of Isoleucine contains a second chiral center at the
-carbon. The standard "L-Ile-NCA" implies the naturalconfiguration.
Synthesis Protocol: The Fuchs-Farthing Method
The industry-standard synthesis involves the phosgenation of L-isoleucine. While gaseous phosgene was historically used, Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for laboratory-scale synthesis due to higher safety margins and stoichiometric control.
Reaction Mechanism
The reaction proceeds via the formation of an N-chloroformyl intermediate, followed by intramolecular cyclization and the release of HCl.
Figure 1: Synthesis pathway of L-Ile-NCA using Triphosgene. The elimination of HCl is the critical driving force.
Experimental Protocol (Self-Validating)
Safety Warning: Perform all operations in a fume hood. Triphosgene releases phosgene upon heating.
Reagents:
-
L-Isoleucine (Dry, finely ground)
-
Triphosgene (0.35 eq per eq of amino acid)
- -Pinene (HCl scavenger, optional but recommended)
-
Solvent: Anhydrous THF or 1,4-Dioxane
Step-by-Step Methodology:
-
Suspension: Suspend L-Isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (50 mL) under an inert Nitrogen atmosphere.
-
Reagent Addition: Add
-pinene (1.2 eq) if using a scavenger to prevent acid-catalyzed decomposition. Then, add Triphosgene (4.0 g, 13.5 mmol) in a single portion. -
Reaction: Heat the mixture to 50°C. The suspension will gradually clarify as the amino acid reacts and the NCA forms (soluble in THF).
-
Validation Check: The reaction is complete when the solution becomes perfectly clear (typically 2-4 hours). If turbidity remains, add a small aliquot of Triphosgene.
-
-
Work-up:
-
Concentrate the solution to ~25% volume under vacuum.
-
Precipitation: Pour the concentrate into cold anhydrous Hexane (non-solvent) to precipitate the NCA.
-
Purification (Crucial): Recrystallize 3x from Ethyl Acetate/Hexane (1:3) inside a glovebox or under strict inert conditions.
-
-
Quality Control:
-
IR Spectroscopy: Look for characteristic doublet carbonyl peaks at 1850 cm⁻¹ and 1785 cm⁻¹ (anhydride stretch).
-
**Chloride
-
Methodological & Application
Ring-opening polymerization (ROP) of L-isoleucine NCA
Application Note: Precision Synthesis of Poly(L-Isoleucine) via NCA Ring-Opening Polymerization
-Sheet Aggregation in L-Ile NCA PolymerizationAbstract
The Ring-Opening Polymerization (ROP) of L-isoleucine N-carboxyanhydride (L-Ile NCA) presents unique challenges compared to non-branched amino acids like L-leucine or L-alanine. The
Introduction: The "Beta-Branching" Challenge
In the landscape of polypeptide synthesis, L-isoleucine is a "problem child." Unlike L-leucine, where the branching occurs at the
-
Kinetic Penalty: The steric bulk shields the NCA ring, significantly slowing down nucleophilic attack during initiation and propagation.
-
Solubility Limit: Growing Poly(L-Ile) chains rapidly form stable, insoluble
-sheets in common organic solvents (DMF, THF), leading to premature precipitation and broad dispersity.
Core Directive: This protocol prioritizes anhydrous purity and kinetic control to maintain solubility during polymerization.
Monomer Synthesis: L-Ile NCA
Method: Fuchs-Farthing utilizing Triphosgene.[2]
Critical Update: We utilize an HCl scavenger (
Reagents:
-
L-Isoleucine (Dry, finely ground).
-
Triphosgene (Solid phosgene equivalent).[3]
- -Pinene (HCl scavenger).
Protocol:
-
Suspension: In a flame-dried Schlenk flask under
, suspend L-Isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL). -
Scavenger Addition: Add
-pinene (1.1 equiv). Why? This traps HCl as pinene hydrochloride, preventing the acid from attacking the formed NCA or inducing polymerization. -
Cyclization: Add Triphosgene (0.35 equiv) dissolved in THF dropwise at 50°C.
-
Reaction: Stir at 50°C until the suspension clears (approx. 2-4 hours). Note: Ile takes longer than Leu due to steric bulk.
-
Workup: Concentrate the solution under vacuum.
The "Pro-Tip" Purification: Anhydrous Flash Chromatography
Traditional recrystallization (THF/Hexane) often fails to remove trace acid impurities from Ile-NCA due to its high solubility. Recommendation: Use the method described by Deming and Cheng [1].
-
Stationary Phase: Silica gel (dried under vacuum/flame).
-
Mobile Phase: Anhydrous THF/Hexane (gradient).
-
Procedure: Pass the crude oil through a silica plug inside a glovebox. This removes trace HCl and unreacted amino acid more effectively than crystallization.
Polymerization: The Deming Method (Transition Metal)
While primary amines (e.g., hexylamine) can be used, they often lead to "dead" chains for L-Ile due to slow kinetics allowing side reactions (termination) to compete. We recommend Cobalt(0) or Nickel(0) initiators for "living" behavior.[1][6]
Mechanism: The "Amine" vs. "Metal" Pathway
The following diagram illustrates why metal initiators are superior for sterically hindered monomers.
Figure 1: Comparison of Amine vs. Transition Metal initiation pathways. The metal pathway suppresses the Activated Monomer Mechanism (AMM), crucial for hindered monomers like L-Ile.
Experimental Protocol (Glovebox Required):
-
Preparation: In a glovebox (
ppm), dissolve purified L-Ile NCA (500 mg) in anhydrous DMF (5 mL). Note: DMF is preferred over THF to solubilize the growing peptide chain. -
Initiator: Prepare a stock solution of
in DMF. -
Initiation: Add initiator to the monomer solution. Target
. -
Propagation: Stir at room temperature.
-
Observation: The reaction will be slower than L-Leu NCA. Allow 24-48 hours for full conversion.
-
Viscosity: If the solution becomes a gel, the polymer has aggregated.
-
-
Termination: Remove from glovebox and add 1N HCl/Methanol.
-
Isolation: Precipitate into excess diethyl ether. Centrifuge and dry under vacuum.
Characterization & Data Analysis
Solubility & GPC Analysis
Poly(L-isoleucine) is notoriously difficult to analyze due to aggregation.
-
Standard GPC (THF): DO NOT USE. The polymer will not dissolve or will aggregate, giving false high Mw.
-
Required GPC Solvent: DMF containing 0.1 M LiBr .
-
Why? LiBr disrupts the intermolecular Hydrogen bonds (
-sheets), allowing the polymer to exist as a random coil.
-
NMR Validation
H NMR (DMSO-- -CH: Look for the broad peak around 4.2 - 4.4 ppm .
-
Side Chain:
0.85 (t, 3H, -CH3), 0.90 (d, 3H, -CH3). -
Validation: The disappearance of the NCA ring proton (approx 4.5 ppm, sharp) confirms conversion.
| Parameter | L-Ile NCA (Monomer) | Poly(L-Ile) |
| Appearance | White Crystalline Solid | White Powder / Fibrous |
| Solubility | THF, EtOAc, DCM | DMF (+LiBr), TFA, HFIP |
| IR (Carbonyl) | Doublet: 1850, 1785 | Amide I: ~1650 (Random), 1630 ( |
| Melting Point | ~100-102°C (Dec) | >250°C (Decomposes) |
Troubleshooting Workflow
Figure 2: Diagnostic workflow for common failures in L-Ile NCA polymerization.
References
-
Deming, T. J. (1997).[1] Facile synthesis of block copolypeptides of defined architecture. Nature. Link
-
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography.[7][8] Biomacromolecules.[1][5][6][8][9][10] Link -
Hadjichristidis, N., et al. (2009).
-Amino Acid N-Carboxyanhydrides: The High Vacuum Technique. Chemical Reviews. Link -
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
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Application Note & Protocol: Synthesis of Poly(L-isoleucine) Homopolymers via Ring-Opening Polymerization of N-Carboxyanhydrides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol for the synthesis of poly(L-isoleucine), a hydrophobic homopolypeptide, through the ring-opening polymerization (ROP) of L-isoleucine N-carboxyanhydride (NCA). As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and critical considerations for achieving well-defined polymers. We will cover the synthesis of the NCA monomer from L-isoleucine, its subsequent polymerization, and the purification and characterization of the final poly(L-isoleucine) product. This protocol is designed to be self-validating, with in-text citations to authoritative sources supporting the methodology.
Introduction: The Significance of Poly(L-isoleucine) and the Synthetic Strategy
Poly(α-amino acids), or polypeptides, are a vital class of biomaterials due to their biocompatibility and biodegradability, making them ideal for applications in drug delivery, tissue engineering, and as synthetic mimics of natural proteins.[1] Poly(L-isoleucine), with its bulky, hydrophobic sec-butyl side chain, exhibits unique self-assembly properties and contributes to the formation of specific secondary structures, such as β-sheets.
The most robust and widely adopted method for synthesizing high molecular weight polypeptides with controlled architectures is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[2][3][4][5] This method is advantageous as it proceeds with minimal to no racemization at the chiral center and allows for the preparation of polymers in substantial quantities.[4]
The overall synthetic strategy is a two-step process:
-
Monomer Synthesis: Conversion of the parent amino acid, L-isoleucine, into its highly reactive cyclic derivative, L-isoleucine N-carboxyanhydride (Ile-NCA).
-
Polymerization: Initiation of the ring-opening of Ile-NCA to form the polypeptide chain, releasing carbon dioxide as the sole byproduct.[6]
This guide will detail a standard laboratory-scale procedure for both steps, emphasizing the critical need for anhydrous conditions due to the moisture sensitivity of NCAs.[1][6]
Synthesis of L-Isoleucine N-Carboxyanhydride (Ile-NCA)
The successful polymerization of poly(L-isoleucine) is critically dependent on the purity of the Ile-NCA monomer.[7] Trace impurities, particularly acidic species like HCl, can interfere with the polymerization process.[7] The "Fuchs-Farthing" method, which utilizes phosgene or a safer equivalent like triphosgene for the direct cyclization of the amino acid, is a widely employed and effective strategy.[8]
Reaction Scheme: Ile-NCA Synthesis
Caption: Synthesis of L-Isoleucine NCA from L-Isoleucine and Triphosgene.
Protocol: Ile-NCA Synthesis
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 10.0 g (76.2 mmol) | Dry thoroughly under vacuum before use. |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 8.28 g (27.9 mmol) | EXTREME CAUTION: Highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Use a freshly distilled or inhibitor-free, dry solvent. |
| Anhydrous Hexanes | C₆H₁₄ | 86.18 | ~300 mL | For precipitation. |
| Celite® | N/A | N/A | As needed | For filtration.[7] |
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add L-isoleucine (10.0 g) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet. Add anhydrous THF (200 mL) to suspend the amino acid.
-
Phosgenation: In the fume hood, carefully add triphosgene (8.28 g) to the suspension at room temperature. The mixture will remain a suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C). The suspension will gradually become a clear, colorless solution as the reaction proceeds. This typically takes 2-4 hours. Monitor the reaction by observing the dissolution of the solid L-isoleucine.
-
Solvent Removal: Once the reaction is complete (a clear solution is obtained), cool the flask to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Initial Purification: The crude product will be a solid or viscous oil. To remove residual HCl, which is detrimental to polymerization, dissolve the crude solid in a minimal amount of anhydrous THF or dichloromethane (DCM) and filter it through a pad of Celite®.[7] This step is crucial for obtaining high-purity NCA.[7]
-
Crystallization: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a minimum amount of anhydrous THF and precipitate the Ile-NCA by adding the solution dropwise to a vigorously stirred flask of anhydrous hexanes.
-
Isolation and Storage: Collect the white, crystalline product by filtration under an inert atmosphere. Wash the crystals with additional anhydrous hexanes and dry under high vacuum. Store the purified Ile-NCA under an inert atmosphere at -20°C.[9] The product is highly moisture-sensitive.[6]
Ring-Opening Polymerization of Ile-NCA
The polymerization of NCAs can be initiated by various nucleophiles, with primary amines being a common choice for producing well-defined polypeptides.[1][4] The degree of polymerization (DP) can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]). More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate extremely rapid and moisture-tolerant polymerizations.[1] For this protocol, we will use a standard primary amine initiator, n-hexylamine.
Workflow: Ring-Opening Polymerization
Caption: Workflow for the synthesis of poly(L-isoleucine).
Protocol: Polymerization
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| L-Isoleucine NCA | C₇H₁₁NO₃ | 157.17 | 1.0 g (6.36 mmol) | Freshly purified and dried. |
| n-Hexylamine | C₆H₁₅N | 101.19 | Variable | As a stock solution in DMF. The amount depends on the desired molecular weight. |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Use a high-purity, anhydrous grade. |
| Diethyl Ether or Deionized Water | C₄H₁₀O / H₂O | 74.12 / 18.02 | ~200 mL | For precipitation. |
Procedure:
-
Preparation: All glassware must be rigorously flame-dried under vacuum and the entire procedure performed under a dry, inert atmosphere (e.g., in a glovebox).
-
Monomer Solution: In the glovebox, dissolve L-isoleucine NCA (1.0 g) in anhydrous DMF (20 mL) in a sealed vial with a magnetic stirrer.
-
Initiator Calculation & Addition:
-
Objective: To synthesize a poly(L-isoleucine) with a target degree of polymerization (DP) of 50.
-
Calculation:
-
Moles of NCA = 1.0 g / 157.17 g/mol = 0.00636 mol
-
Target moles of initiator = Moles of NCA / DP = 0.00636 mol / 50 = 0.000127 mol
-
Mass of n-hexylamine = 0.000127 mol * 101.19 g/mol = 0.0129 g (or ~12.9 µL)
-
-
Addition: Prepare a stock solution of n-hexylamine in anhydrous DMF (e.g., 10 mg/mL) to facilitate accurate addition. Add the calculated volume of the initiator stock solution to the stirring NCA solution.
-
-
Polymerization: Seal the vial and allow the reaction to stir at room temperature for 48-72 hours. The solution may become more viscous as the polymer forms.
-
Purification by Precipitation:
-
Remove the reaction vial from the glovebox.
-
Pour the polymer solution dropwise into a beaker of vigorously stirring non-solvent (e.g., deionized water or diethyl ether). Poly(L-isoleucine) is hydrophobic and will precipitate.
-
A white solid will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the polymer by centrifugation or vacuum filtration.
-
Wash the solid polymer multiple times with the precipitation solvent to remove any residual monomer, initiator, and DMF.
-
Dry the final poly(L-isoleucine) product under high vacuum to a constant weight.
-
Characterization of Poly(L-isoleucine)
Proper characterization is essential to confirm the identity, purity, and molecular weight of the synthesized polymer.
| Technique | Purpose | Expected Result for Poly(L-isoleucine) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure and purity. | Appearance of broad peaks corresponding to the polypeptide backbone and the sec-butyl side chain protons. Disappearance of the characteristic NCA ring protons. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | To identify characteristic functional groups. | Strong amide I (C=O stretch) band around 1630-1650 cm⁻¹ (indicative of β-sheet/α-helix) and amide II (N-H bend) band around 1520-1540 cm⁻¹. Absence of the anhydride carbonyl stretches from the NCA monomer (~1850 and 1790 cm⁻¹). |
| GPC/SEC (Gel Permeation/Size-Exclusion Chromatography) | To determine the molecular weight (Mₙ, Mₙ) and dispersity (Đ = Mₙ/Mₙ). | A monomodal peak. The molecular weight should be close to the theoretical value (DP × M.W. of monomer). A low dispersity (typically < 1.3) indicates a controlled polymerization. |
Conclusion and Best Practices
This protocol outlines a reliable method for the synthesis of poly(L-isoleucine) via the ring-opening polymerization of its NCA monomer. The key to success lies in two areas:
-
Monomer Purity: The rigorous purification of the L-isoleucine NCA to remove acidic impurities is paramount for achieving controlled polymerization and obtaining polymers with low dispersity.[7]
-
Anhydrous Conditions: The moisture-sensitive nature of NCAs necessitates the use of dry solvents and an inert atmosphere throughout the polymerization process to prevent premature termination and side reactions.[1]
By adhering to these principles, researchers can confidently synthesize well-defined poly(L-isoleucine) homopolymers for a wide range of applications in materials science and biomedicine.
References
-
Title: Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization Source: PubMed URL: [Link]
-
Title: Amino acid N-carboxyanhydride Source: Wikipedia URL: [Link]
-
Title: Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization Source: ResearchGate URL: [Link]
-
Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI URL: [Link]
-
Title: Large-scale synthesis of α-amino acid-N-carboxyanhydrides Source: Taylor & Francis Online URL: [Link]
-
Title: Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis Source: Nature Protocols URL: [Link]
-
Title: A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides Source: ChemRxiv URL: [Link]
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Title: Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides Source: PNAS URL: [Link]
- Title: Purification method of L-isoleucine Source: Google Patents URL
-
Title: Characterization of Bacillus thuringiensis l-Isoleucine Dioxygenase for Production of Useful Amino Acids Source: PMC URL: [Link]
-
Title: Synthesis of Polypeptides by Ring-Opening Polymerization: A Concise Review Source: ResearchGate URL: [Link]
- Title: Method for purifying branched chain amino acids Source: Google Patents URL
-
Title: POLY-L-ISOLEUCINE Source: Chemsrc URL: [Link]
-
Title: Growth and Characterization of L-Isoleucine based nonlinear optical single crystals Source: International Journal of ChemTech Research URL: [Link]
-
Title: Separation and Refining of Amino acids Source: Organo Corporation URL: [Link]
- Title: Method for purifying branched chain amino acids Source: Google Patents URL
-
Title: Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine Source: ResearchGate URL: [Link]
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Application Notes and Protocols for the Synthesis of Poly(L-isoleucine) via HMDS-Initiated Ring-Opening Polymerization of Ile-NCA
Introduction: Harnessing the Power of Poly(L-isoleucine) with Controlled Polymerization
Poly(L-isoleucine) (pIle), a polymer of the essential amino acid L-isoleucine, is a fascinating biomaterial with a unique combination of hydrophobicity and chirality, stemming from the β-branched side chain of its constituent monomer.[1][] These structural features predispose pIle to form stable helical secondary structures, making it a valuable component in the design of novel drug delivery vehicles, scaffolds for tissue engineering, and functional surfaces. The synthesis of well-defined pIle with controlled molecular weight and narrow dispersity is paramount to unlocking its full potential in these applications.
Traditionally, the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) initiated by primary amines has been a workhorse for polypeptide synthesis. However, this method is often plagued by side reactions that lead to poor control over the polymer's molecular characteristics.[3] This application note details a robust and controlled method for the synthesis of pIle via the ROP of L-isoleucine N-carboxyanhydride (Ile-NCA) using hexamethyldisilazane (HMDS) as an initiator. This organosilicon-mediated approach offers a significant leap forward, enabling the synthesis of pIle with predictable molecular weights and narrow molecular weight distributions.[4]
The Mechanism: A Controlled Approach to Polypeptide Synthesis
The HMDS-initiated ROP of NCAs proceeds through a distinct mechanism that circumvents many of the issues associated with traditional amine-initiated polymerizations. The initiation step involves the cleavage of the N-Si bond of HMDS and the subsequent formation of a trimethylsilyl carbamate (TMS-CBM) terminal group.[4][5] This TMS-CBM end-group then propagates the polymerization by reacting with incoming NCA monomers. The controlled nature of this polymerization stems from the living character of the propagating chain ends.[6]
Below is a diagram illustrating the proposed mechanism for the HMDS-initiated ROP of Ile-NCA:
Caption: Mechanism of HMDS-initiated ROP of Ile-NCA.
Experimental Protocol: Synthesis of Poly(L-isoleucine)
This protocol provides a step-by-step guide for the synthesis of pIle with a target degree of polymerization (DP) of 50.
Materials:
-
L-isoleucine N-carboxyanhydride (Ile-NCA) (synthesis and purification of NCA monomers are critical and should be performed according to established literature procedures to ensure high purity)[7]
-
Hexamethyldisilazane (HMDS), polymerization grade
-
Anhydrous Tetrahydrofuran (THF), polymerization grade
-
Anhydrous Methanol
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas, high purity
-
Standard glassware for air-sensitive chemistry (Schlenk line, oven-dried glassware)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with stir bars
-
Syringes and needles
-
Centrifuge
-
Vacuum oven or high-vacuum line
Experimental Workflow:
Caption: Workflow for the synthesis of Poly(L-isoleucine).
Step-by-Step Procedure:
-
Preparation: All glassware should be rigorously cleaned and oven-dried at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). All liquid reagents should be handled using standard air-free techniques.
-
Reaction Setup: In a glovebox or on a Schlenk line, add a magnetic stir bar to a flame-dried 50 mL Schlenk flask.
-
Monomer Solution: In the flask, dissolve L-isoleucine N-carboxyanhydride (Ile-NCA) in anhydrous THF to a concentration of 5-10% (w/v). For a target DP of 50, you would calculate the required amounts of Ile-NCA and HMDS. For example, for 1 g of Ile-NCA (molecular weight approx. 157.17 g/mol ), you would have approximately 6.36 mmol of monomer. For a DP of 50, you would need 0.127 mmol of HMDS.
-
Initiator Addition: Using a syringe, add the calculated volume of HMDS to the stirring solution of Ile-NCA in THF.
-
Polymerization: Allow the reaction to proceed at room temperature with vigorous stirring. Due to the insolubility of poly(L-isoleucine) in THF, a precipitate will form as the polymerization progresses.[8] The reaction is typically allowed to proceed for 24-48 hours to ensure complete monomer conversion.
-
Quenching the Polymerization: After the desired reaction time, quench the polymerization by adding a small amount of anhydrous methanol (approximately 10-fold molar excess relative to the initiator) to the reaction mixture. Stir for an additional 30 minutes.
-
Isolation of the Polymer: Isolate the precipitated poly(L-isoleucine) by centrifugation. Decant the supernatant.
-
Washing and Purification: Wash the polymer pellet multiple times with anhydrous diethyl ether to remove any unreacted monomer, initiator, and solvent residues. After each wash, centrifuge and decant the supernatant.
-
Drying: Dry the purified poly(L-isoleucine) under high vacuum at room temperature until a constant weight is achieved.
Data Summary Table:
| Parameter | Value | Notes |
| Monomer | L-isoleucine NCA | High purity is essential. |
| Initiator | Hexamethyldisilazane (HMDS) | Polymerization grade. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polymerization grade. |
| Monomer:Initiator Ratio | 50:1 (for DP=50) | Can be varied to target different molecular weights. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 24 - 48 hours | Monitor for precipitation. |
| Expected Outcome | White, powdery solid | Insoluble in common organic solvents. |
Characterization of Poly(L-isoleucine)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the insolubility of pIle in common NMR solvents, specialized solvents such as trifluoroacetic acid (TFA-d) or hexafluoroisopropanol (HFIP) may be required. The ¹H NMR spectrum will show characteristic peaks for the polypeptide backbone and the isoleucine side chain. Broadening of the peaks is expected due to the polymeric nature of the sample.[9][10]
-
¹³C NMR: Similar to ¹H NMR, specialized solvents will be necessary. The ¹³C NMR spectrum will provide information on the carbon skeleton of the polymer.
2. Gel Permeation Chromatography (GPC):
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A suitable solvent system that can dissolve pIle, such as HFIP with a salt additive (e.g., potassium trifluoroacetate), is required. A narrow PDI (typically < 1.2) is indicative of a controlled polymerization.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to confirm the polypeptide structure and to assess its secondary structure. Key vibrational bands to observe include:
-
Amide A (N-H stretching) around 3300 cm⁻¹
-
Amide I (C=O stretching) around 1650 cm⁻¹ (sensitive to secondary structure, α-helix)
-
Amide II (N-H bending and C-N stretching) around 1550 cm⁻¹
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Polymer Yield | Incomplete monomer conversion. | Extend the reaction time. Ensure high purity of monomer and anhydrous conditions. |
| Loss of polymer during workup. | Be careful during centrifugation and decanting steps. | |
| Broad Molecular Weight Distribution (High PDI) | Impurities in monomer or solvent (e.g., water). | Use freshly purified monomer and strictly anhydrous solvents and conditions. |
| Inefficient initiation. | Ensure accurate addition of the initiator. | |
| Polymer is difficult to dissolve for characterization | High molecular weight and/or strong secondary structure formation. | Use aggressive solvents like TFA or HFIP. Gentle heating may aid dissolution. |
Conclusion
The use of HMDS as an initiator for the ring-opening polymerization of Ile-NCA provides a reliable and controlled method for the synthesis of well-defined poly(L-isoleucine). This application note offers a comprehensive guide for researchers in the fields of biomaterials, drug delivery, and polymer chemistry to produce high-quality pIle for their specific applications. The ability to control the molecular weight and achieve narrow dispersity opens up new avenues for the rational design of advanced polypeptide-based materials.
References
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Available at: [Link]
-
Guo, K., et al. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications, 9(1), 5297. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism study of LiHMDS-initiated NCA polymerization. a Proposed... Available at: [Link]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Topics in Current Chemistry (Vol. 310, pp. 1-26). Springer. Available at: [Link]
-
ACS PRF. (n.d.). Controlled Polymerization of Alpha-Amino Acid-N-Carboxyanhydrides. Available at: [Link]
-
ACS Publications. (2025). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data. Available at: [Link]
-
Kanazawa, H. (2005). Crystal Structure of L-Isoleucine N-Carboxy Anhydride. Analytical Sciences: X-ray Structure Analysis Online, 21, x225-x226. Available at: [Link]
-
Wu, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1695-1707. Available at: [Link]
-
Wikipedia. (n.d.). Isoleucine. Available at: [Link]
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Japanese Pharmacopoeia. (n.d.). L-Isoleucine. Available at: [Link]
-
PubChem. (n.d.). L-isoleucine biosynthesis I (from threonine). Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of L-isoleucine, Ile:CB[11] mixture in the molar ratio... Available at: [Link]
-
Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9372-9377. Available at: [Link]
- Google Patents. (n.d.). CN1197060A - Method for purifying branched chain amino acids.
-
ResearchGate. (2017). NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. Available at: [Link]
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News-Medical.Net. (n.d.). What are Leucine and Isoleucine? Available at: [Link]
-
BMRB. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]
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MDPI. (2022). NMR Characterization of Lignans. Molecules, 27(11), 3583. Available at: [Link]
-
Frontiers. (2021). Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum. Frontiers in Microbiology, 12, 730889. Available at: [Link]
-
MDPI. (2022). Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins. Foods, 11(11), 1641. Available at: [Link]
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Crafting Intelligent Biomaterials: A Guide to the Preparation of pH-Responsive Hydrogels with Poly(L-isoleucine)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and application of pH-responsive hydrogels based on the synthetic polypeptide, poly(L-isoleucine) (PIL). As a senior application scientist, this guide moves beyond a simple recitation of steps, delving into the rationale behind the methodologies and offering insights to ensure reproducible and robust results. The inherent biocompatibility and biodegradability of polypeptides, coupled with the pH-sensitive nature of the terminal carboxyl groups, make PIL hydrogels a promising platform for controlled drug delivery and other biomedical applications.[1][2]
Introduction: The Promise of Polypeptide Hydrogels
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[3] Their soft, tissue-like properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3] "Smart" hydrogels, which respond to specific environmental stimuli such as pH, temperature, or enzymes, offer the ability to release therapeutic payloads in a controlled and targeted manner.[1]
Poly(α-amino acid)s, or synthetic polypeptides, are particularly attractive for creating such intelligent biomaterials. Their protein-like structure ensures excellent biocompatibility and their degradation products are naturally occurring amino acids. Poly(L-isoleucine), with its hydrophobic isobutyl side chain, imparts unique properties to the resulting hydrogel. The pH-responsiveness of PIL hydrogels stems from the ionization of the carboxylic acid groups at the C-terminus of the polymer chains. At low pH, these groups are protonated (-COOH), leading to a more collapsed hydrogel network due to hydrogen bonding and hydrophobic interactions. As the pH increases above the pKa of the carboxylic acid groups, they become deprotonated (-COO-), resulting in electrostatic repulsion between the polymer chains, leading to swelling of the hydrogel and release of an encapsulated payload.[4][5][6]
This guide will detail the synthesis of L-isoleucine N-carboxyanhydride (NCA), its subsequent ring-opening polymerization (ROP) to form poly(L-isoleucine), and the final crosslinking step to create the pH-responsive hydrogel. We will then cover essential characterization techniques and provide a protocol for evaluating drug release.
Synthesis of Poly(L-isoleucine) Hydrogel: A Step-by-Step Protocol
The synthesis of a poly(L-isoleucine) hydrogel is a multi-step process that requires careful control of reaction conditions to ensure a well-defined polymer architecture. The overall workflow is depicted below.
Figure 2: Key characterization techniques for poly(L-isoleucine) hydrogels.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the synthesized polymer and hydrogel.
-
Poly(L-isoleucine): Look for characteristic amide I (C=O stretching) and amide II (N-H bending) peaks around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
Hydrogel: The presence of ether linkages from the PEGDE crosslinker can be observed.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the hydrogel. The degradation temperature of the hydrogel provides information about its stability under different temperature conditions.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology and porous structure of the lyophilized hydrogel. The pore size and interconnectivity are important factors that influence the swelling behavior and drug release kinetics.
Swelling Studies
The pH-responsive swelling behavior is a key characteristic of these hydrogels.
-
Sample Preparation: Weigh a known amount of the dried hydrogel (Wd).
-
Swelling: Immerse the hydrogel in buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) at 37°C.
-
Measurement: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
| pH | Swelling Ratio (%) (Mean ± SD) |
| 2.0 | 150 ± 15 |
| 5.0 | 250 ± 20 |
| 7.4 | 450 ± 30 |
| 9.0 | 500 ± 25 |
| Table 1: Representative pH-dependent swelling behavior of a poly(L-isoleucine) hydrogel at 37°C. |
Application: pH-Responsive Drug Delivery
The pH-responsive nature of poly(L-isoleucine) hydrogels makes them excellent candidates for controlled drug delivery, particularly for targeting environments with different pH values, such as the gastrointestinal tract or tumor microenvironments.
Protocol 4: Drug Loading and In Vitro Release Study
Doxorubicin (DOX), a common anticancer drug, can be used as a model therapeutic agent.
-
Drug Loading: Immerse a known weight of the lyophilized hydrogel in a solution of DOX of known concentration. Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature.
-
Quantification of Loading: After loading, remove the hydrogel and measure the concentration of the remaining DOX in the supernatant using a UV-Vis spectrophotometer. The amount of loaded drug is the initial amount minus the amount remaining in the solution.
-
In Vitro Release: Place the drug-loaded hydrogel in a dialysis bag containing a known volume of buffer solution (e.g., pH 5.0 and pH 7.4) to simulate acidic tumor microenvironments and physiological pH, respectively.
-
Sampling and Analysis: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer. Measure the concentration of released DOX using a UV-Vis spectrophotometer.
-
Calculation: The cumulative drug release is calculated as a percentage of the total loaded drug.
| Time (hours) | Cumulative Release at pH 5.0 (%) (Mean ± SD) | Cumulative Release at pH 7.4 (%) (Mean ± SD) |
| 1 | 15 ± 2 | 5 ± 1 |
| 6 | 40 ± 4 | 15 ± 2 |
| 12 | 65 ± 5 | 25 ± 3 |
| 24 | 85 ± 6 | 35 ± 4 |
| 48 | 95 ± 5 | 40 ± 4 |
| Table 2: Representative cumulative release profile of Doxorubicin from a poly(L-isoleucine) hydrogel at 37°C. The results show a significantly faster release at the lower pH, demonstrating the pH-responsive nature of the delivery system. | ||
| [1] |
Conclusion and Future Perspectives
This guide provides a detailed framework for the synthesis, characterization, and application of pH-responsive hydrogels based on poly(L-isoleucine). The inherent biocompatibility of polypeptides, combined with the tunable pH-responsiveness, offers a versatile platform for the development of advanced drug delivery systems. The hydrophobic nature of poly(L-isoleucine) can also be exploited for the encapsulation and delivery of hydrophobic drugs.
Future research could focus on further tuning the properties of these hydrogels by copolymerizing L-isoleucine with other amino acids to modulate the hydrophobicity and pH-sensitivity. Additionally, the incorporation of specific targeting ligands onto the hydrogel backbone could enable site-specific drug delivery, further enhancing the therapeutic efficacy of this promising class of biomaterials.
References
- Preparation and properties of a temperature- and pH- responsive polypeptide hydrogel.
- Dynamic swelling performance of hydrophobic hydrogels.
- Markland, P., Zhang, Y., Amidon, G. L., & Yang, V. C. (1999). A pH- and ionic strength-responsive polypeptide hydrogel: synthesis, characterization, and preliminary protein release studies.
- A pH- and ionic strength-responsive polypeptide hydrogel: synthesis, characterization, and preliminary protein release studies. Semantic Scholar.
- Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic deriv
- Modeling and simulation of the swelling behavior of pH-stimulus-responsive hydrogels. Biomacromolecules.
- Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI.
- Equilibrium swelling and kinetics of pH-responsive hydrogels: models, experiments, and simulations. IEEE Transactions on Nanobioscience.
- Effect of pH on swelling behavior of the hydrogel.
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administr
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administr
- pH-Responsive Hydrogels with Dispersed Hydrophobic Nanoparticles for the Delivery of Hydrophobic Therapeutic Agents. PMC.
- Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Macro Letters.
- Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois.
- Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applic
- Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the n
- Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters.
- Preparation of poly(N-methyl-aminooxy-serine) polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. Utrecht University Research Portal.
- Design and Characterization of Novel Polymeric Hydrogels with Protein Carriers for Biomedical Use. MDPI.
- Preparation and Characterization of Attractive Poly(amino acid) Hydrogels Based on 2-Ureido-4[1H]-pyrimidinone. Wiley Online Library.
- Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI.
- Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l-Lysine and l-Leucine.
- Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: Understanding stability and the nature of interaction.
- Self-Assembly of pH-Responsive Star-Shaped Amphiphilic Polypeptides Based on l-Lysine and l-Leucine.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pH- and ionic strength-responsive polypeptide hydrogel: synthesis, characterization, and preliminary protein release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Grafting L-isoleucine NCA onto polysaccharide backbones
Application Note: Precision Grafting of L-Isoleucine NCA onto Polysaccharide Backbones via Ring-Opening Polymerization (ROP)
Part 1: Executive Summary & Strategic Rationale
The Challenge: Synthesizing amphiphilic graft copolymers using naturally derived polysaccharides (e.g., Hyaluronic Acid, Dextran, Chitosan) and hydrophobic polypeptides (e.g., Poly(L-Isoleucine)) is chemically antagonistic. Polysaccharides are hydrophilic and typically require aqueous or acidic solvents, whereas N-carboxyanhydride (NCA) polymerization demands strictly anhydrous, non-protic conditions to prevent "dead" chain ends.
The Solution:
This guide details a "Grafting-From" protocol utilizing the Nucleophilic Amine Mechanism (NAM) . We utilize L-Isoleucine NCA (Ile-NCA) , a hydrophobic,
Key Application: The resulting Polysaccharide-g-Poly(L-Isoleucine) copolymers spontaneously self-assemble into core-shell nanoparticles in aqueous media. The Poly(Ile) core provides a distinct hydrophobic domain for solubilizing poorly water-soluble drugs, while the polysaccharide shell ensures biocompatibility and mucoadhesion.
Part 2: Scientific Foundation & Mechanism[1][2]
The Chemical Strategy: Overcoming Solubility Mismatch
The success of this protocol hinges on the Solvent-Initiator Compatibility Rule .
-
The Solvent: We use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are among the few solvents that can dissolve both the polysaccharide backbone and the hydrophobic NCA monomer without quenching the reaction.
-
The Initiator: We utilize primary amine groups (
) on the backbone.[1]-
Note on Backbones: Native Hyaluronic Acid (HA) or Dextran lacks free amines; they must be pre-aminated (e.g., HA-ADH). Glycol Chitosan is the preferred backbone for this protocol because it is soluble in neutral organic solvents (unlike native Chitosan) and possesses native primary amines for initiation.
-
Reaction Mechanism (Graphviz Diagram)
The polymerization follows the Nucleophilic Amine Mechanism (NAM). The backbone amine attacks the C-5 carbonyl of the NCA ring, leading to ring opening, decarboxylation (
Figure 1: Mechanism of amine-initiated Ring-Opening Polymerization of L-Isoleucine NCA. The cycle repeats until monomer exhaustion.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of L-Isoleucine NCA (Fuchs-Farthing Method)
Critical: Commercial NCAs are often hydrolyzed. Synthesize fresh for consistent kinetics.
Reagents:
-
L-Isoleucine (High purity)
-
Triphosgene (Solid phosgene equivalent)[3]
- -Pinene (HCl Scavenger - Crucial for stability)
-
Anhydrous THF or Ethyl Acetate
Step-by-Step:
-
Suspension: Suspend L-Isoleucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL) in a flame-dried 3-neck round bottom flask under Argon.
-
Addition: Add
-Pinene (1.2 eq) to scavenge HCl byproducts. Why? HCl protonates the amine initiator, killing polymerization. -
Cyclization: Add Triphosgene (4.0 g, 0.35 eq) in one portion. Heat to 50°C.
-
Reaction: Stir until the solution becomes clear (approx. 2-4 hours). The solution clearing indicates the consumption of the insoluble amino acid.
-
Purification (The "Gold Standard"):
-
Precipitate into cold n-hexane (-20°C).
-
Recrystallize three times from Ethyl Acetate/Hexane (1:3 v/v) inside a glovebox or under strict inert atmosphere.
-
Validation:
NMR should show no broad peaks (indicating oligomers) and sharp doublets for the ring protons.
-
Protocol B: Grafting L-Ile NCA onto Glycol Chitosan
Target: Glycol Chitosan (GC) is selected for its solubility in DMSO and free amine groups.
Reagents:
-
Glycol Chitosan (
kDa) -
L-Ile NCA (Freshly synthesized)
-
Anhydrous DMSO (Dried over
and distilled) -
Dialysis Tubing (MWCO 3.5 kDa)
Workflow Diagram (Graphviz):
Figure 2: Experimental workflow for the synthesis of Glycol Chitosan-g-Poly(Ile).
Detailed Steps:
-
Backbone Drying (Non-negotiable): Lyophilize Glycol Chitosan for 24 hours. Even trace moisture will initiate NCA homopolymerization (creating free Poly(Ile) contaminant) rather than grafting.
-
Solubilization: Dissolve GC (100 mg) in anhydrous DMSO (10 mL) at room temperature. Stir overnight under Argon to ensure full chain disentanglement.
-
NCA Addition: Dissolve L-Ile NCA (calculated based on desired Degree of Polymerization, e.g., 20 eq per amine unit) in minimal DMSO. Inject this solution into the GC solution.
-
Polymerization: Stir at 40°C for 48–72 hours.
-
Expert Insight: Isoleucine is bulky. The reaction kinetics are slower than Alanine. Do not rush this step.
-
-
Quenching & Dialysis: Pour the reaction mixture into a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against 50% Ethanol/Water for 24 hours (to remove unreacted hydrophobic NCA/oligomers).
-
Dialyze against Pure Water for 48 hours (to induce self-assembly and remove solvents).
-
-
Isolation: Filter the resulting suspension (0.45
) to remove large aggregates, then lyophilize to obtain a white powder.
Part 4: Data Analysis & Validation
Quantitative Characterization Table
Verify the graft success using the following parameters:
| Technique | Parameter to Measure | Expected Observation (Success) |
| Chemical Shift ( | New peaks at 0.8-1.0 ppm (Ile methyls) and 4.0-4.5 ppm (Ile | |
| FTIR | Wavenumber ( | Appearance of Amide I (1650) and Amide II (1540) bands. Disappearance of NCA anhydride doublets (1780/1850). |
| DLS (in water) | Hydrodynamic Diameter ( | Formation of nanoparticles (50-200 nm). Unmodified GC is water-soluble (no particles); Graft copolymer forms micelles. |
| TEM | Morphology | Spherical core-shell structures. |
Troubleshooting Guide
-
Problem: Reaction mixture turns cloudy immediately upon adding NCA.
-
Cause: Moisture contamination caused rapid homopolymerization of NCA (insoluble in DMSO).
-
Fix: Re-dry DMSO and GC. Ensure NCA is recrystallized.
-
-
Problem: Low grafting efficiency.
-
Cause: Steric hindrance of Isoleucine or inaccessible amine groups on the backbone.
-
Fix: Decrease the concentration to prevent viscosity issues; increase reaction time to 72h.
-
References
-
Deng, C., et al. (2014). Polysaccharide-based graft copolymers via ROP of NCAs.Carbohydrate Polymers . Link
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides.Angewandte Chemie International Edition . Link -
Hu, J., et al. (2013).[4] Highly Efficient "Grafting onto" a Polypeptide Backbone by "Click Chemistry".[2]Macromolecules . Link
-
Pickering, N. A., et al. (2018). Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching.Chemistry – A European Journal . Link
-
Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-amino acid N-carboxyanhydrides in the presence of tertiary amines.[5]Polymer .[1][2][6][7][8][9][10][11][12][13] Link
Sources
- 1. Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Applications of Polysaccharide-Based Materials Using N-Thiocarboxyanhydrides and Polypeptides [vtechworks.lib.vt.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Selection of Water-Soluble Chitosan by Microwave-Assisted Degradation and pH-Controlled Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Polysaccharides as a Hydrophilic Building Block of Amphiphilic Block Copolymers for the Conception of Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
PEG-poly(L-isoleucine) block copolymer micelle formation
Topic: PEG-poly(L-isoleucine) Block Copolymer Micelle Formation Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Formulation Scientists
Introduction: The Beta-Sheet Advantage
Poly(ethylene glycol)-block-poly(L-isoleucine) (PEG-b-PiLeu) represents a distinct class of amphiphilic block copolymers where the hydrophobic core is not a random coil (like PCL or PLA) but a highly ordered polypeptide domain.
Scientific Rationale:
Unlike Poly(L-leucine), which readily forms
This guide details the synthesis, self-assembly, and characterization of PEG-b-PiLeu micelles, emphasizing the critical parameters required to control the
Material Design & Synthesis Strategy
The synthesis relies on the Ring-Opening Polymerization (ROP) of L-isoleucine N-carboxyanhydride (Ile-NCA), initiated by a heterobifunctional PEG-amine.
Synthesis Protocol
-
Precursors:
-
Initiator:
-methoxy- -amino-poly(ethylene glycol) (mPEG-NH , MW: 5 kDa or 10 kDa). -
Monomer: L-Isoleucine N-carboxyanhydride (Ile-NCA). Note: Must be recrystallized from ethyl acetate/hexane immediately before use to ensure moisture-free conditions.
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
-
Reaction:
-
Dissolve mPEG-NH
in anhydrous DMF under Argon atmosphere. -
Add Ile-NCA (Molar ratio determines the degree of polymerization, typically 10–50 units).
-
Stir at 35°C for 48–72 hours.
-
Mechanism: The primary amine of PEG attacks the carbonyl carbon of the NCA ring (C-5), leading to decarboxylation (release of CO
) and peptide bond formation.
-
-
Purification:
-
Precipitate the reaction mixture into excess cold diethyl ether.
-
Filter and dry under vacuum.[1]
-
Validation:
H-NMR (DMSO- ) to confirm the disappearance of NCA ring peaks and calculate the block ratio.
-
Workflow Diagram: Synthesis & Assembly
Caption: Ring-Opening Polymerization workflow for generating PEG-b-PiLeu block copolymers.
Micelle Formation Protocol (Dialysis Method)
The high hydrophobicity and
Reagents
-
Solvent: Dimethylacetamide (DMAc) or Dimethylformamide (DMF). Note: These solvents disrupt hydrogen bonding, ensuring the polymer exists as unimers (single chains) before assembly.
-
Non-solvent: Deionized Water (Milli-Q, 18.2 MΩ·cm).
-
Dialysis Membrane: MWCO 3.5 kDa (Regenerated Cellulose).
Step-by-Step Procedure
-
Unimer Dissolution:
-
Dissolve 20 mg of PEG-b-PiLeu in 4 mL of DMAc.
-
Critical Check: Ensure the solution is perfectly clear. If cloudy, the core is already aggregating. Sonicate for 5 minutes if necessary.
-
-
Triggered Assembly (Dropwise Addition):
-
Place the polymer solution in a vial with a magnetic stir bar (stirring at 500 rpm).
-
Add 4 mL of Deionized Water dropwise using a syringe pump (Rate: 1 mL/hour).
-
Mechanism:[2][3] As water content increases, the solvent quality for the PiLeu block decreases. The hydrophobic blocks associate to minimize water contact, while the
-sheet formation "locks" the core structure.
-
-
Dialysis:
-
Transfer the mixture (now 1:1 DMAc:Water) into a pre-soaked dialysis bag.
-
Dialyze against 2 L of Deionized Water for 24 hours.
-
Change the external water at 2h, 6h, and 12h to ensure complete removal of organic solvent.
-
-
Filtration & Storage:
-
Filter the micelle solution through a 0.45
m PVDF syringe filter to remove large aggregates. -
Store at 4°C. Do not freeze unless using a cryoprotectant (e.g., sucrose).
-
Assembly Logic Diagram
Caption: Self-assembly pathway. The transition from random coil to beta-sheet core occurs during water addition.
Physicochemical Characterization
To validate the formation of micelles and the specific secondary structure of the core, the following analytical suite is required.
Data Summary Table
| Parameter | Technique | Typical Value / Observation | Purpose |
| Size (Dh) | Dynamic Light Scattering (DLS) | 80 – 150 nm (PDI < 0.2) | Confirm monodispersity and absence of large aggregates. |
| Morphology | TEM (Uranyl Acetate Stain) | Spherical core-shell structure | Visualize shape; PiLeu sometimes forms worm-like structures if the block is long. |
| Secondary Structure | Circular Dichroism (CD) | Minimum at ~217 nm | Critical: Confirms |
| Stability (CMC) | Pyrene Fluorescence | Determines thermodynamic stability. Lower CMC = Higher stability. | |
| Zeta Potential | Electrophoretic Mobility | Near neutral (-5 to +5 mV) | PEG shell shields the surface charge. |
Protocol: CMC Determination (Pyrene Method)
-
Prepare a stock solution of Pyrene in acetone (
M). -
Aliquot into vials and evaporate acetone to leave a thin film.
-
Add PEG-b-PiLeu solutions of varying concentrations (
to mg/mL) to the vials. -
Incubate for 24 hours at room temperature in the dark.
-
Measure Fluorescence Excitation Spectra (Emission at 390 nm).
-
Analysis: Plot the intensity ratio (
) vs. Log[Concentration]. The inflection point is the Critical Micelle Concentration (CMC).[4]
Drug Loading (Hydrophobic Model)
PEG-b-PiLeu is ideal for loading hydrophobic drugs like Paclitaxel (PTX) or Doxorubicin (DOX).
-
Co-dissolution: Dissolve 20 mg Polymer and 2 mg Drug (10% w/w) in 4 mL DMF.
-
Assembly: Follow the Micelle Formation Protocol (Section 3).
-
Purification: The dialysis step removes free drug (which precipitates and settles) and organic solvent.
-
Quantification:
-
Lyophilize an aliquot of the micelles.
-
Redissolve in Acetonitrile.
-
Analyze via HPLC (UV detection) to determine Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
-
Troubleshooting & Critical Parameters
Issue 1: Macroscopic Precipitation during Water Addition
-
Cause: Water was added too quickly, causing the hydrophobic blocks to crash out before organizing into micelles.
-
Solution: Reduce addition rate to 0.5 mL/h. Ensure vigorous stirring.
Issue 2: High Polydispersity (PDI > 0.3)
-
Cause: Secondary aggregation of micelles due to inter-micellar
-sheet stacking. -
Solution: Filter through 0.45
m filter immediately after dialysis. If problem persists, decrease the length of the PiLeu block during synthesis (Target DP < 20).
Issue 3: "Frozen" Core
-
Observation: Drug release is extremely slow.
-
Cause: The
-sheet core is too rigid. -
Solution: This is a feature, not a bug, for sustained release. To accelerate release, synthesize a random copolymer of L-isoleucine and L-leucine (PEG-b-P(Ile-r-Leu)) to disrupt the perfect
-sheet packing.
References
-
N-Carboxyanhydride Polymerization: Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition.
-
Micelle Preparation by Dialysis: Allen, C., et al. (1999). "Nano-engineering block copolymer aggregates for drug delivery." Colloids and Surfaces B: Biointerfaces.
-
Secondary Structure in Polypeptides: Holzwarth, G., & Doty, P. (1965). "The Ultraviolet Circular Dichroism of Polypeptides." Journal of the American Chemical Society.
-
Pyrene Fluorescence for CMC: Kalyanasundaram, K., & Thomas, J. K. (1977). "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society.
-
PEG-Polypeptide Micelle Review: Osada, K., & Kataoka, K. (2006). "Drug delivery systems based on polymer micelles and hydrogels." Advances in Polymer Science.
Sources
Troubleshooting & Optimization
Removing water impurities from 4-((S)-(2-butyl))-oxazolidine-2,5-dione
Topic: Removing Water Impurities from 4-((S)-(2-butyl))-oxazolidine-2,5-dione (Ile-NCA) Ticket ID: NCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.
Executive Summary: The "Zero-Tolerance" Water Policy
User Warning: In the polymerization of Isoleucine N-Carboxyanhydride (Ile-NCA), water is not merely a contaminant; it is a chain-terminating initiator .
Even trace moisture (ppm levels) triggers the "Amine Mechanism" or hydrolysis, resulting in:
-
Dead Chains: Low molecular weight oligomers instead of high MW polypeptides.[1]
-
Broad Dispersity (Đ): Loss of control over the living polymerization.[1]
-
Precipitation: Formation of insoluble beta-sheet aggregates (haze) in the monomer solution.[1]
This guide provides a self-validating workflow to detect, remove, and prevent water contamination in Ile-NCA.
Module 1: Diagnosis – Is My Monomer Wet?
Before attempting polymerization, you must validate purity.[1] Do not rely on Certificate of Analysis (CoA) data if the bottle has been opened.
A. The Visual "Haze" Test
Ile-NCA is hydrophobic. If significant water is present, it hydrolyzes the NCA back to free Isoleucine or oligomerizes it.[1]
-
Observation: Dissolve 50 mg of Ile-NCA in 1 mL of dry THF.
-
Pass: Solution remains crystal clear.
-
Fail: Solution turns cloudy or precipitates white solids within 5–10 minutes (insoluble oligomers).[1]
B. The Definitive Check: 1H NMR Analysis
Run a spectrum in anhydrous CDCl3 or DMSO-d6 (dried over molecular sieves).
| Proton Environment | Chemical Shift (δ ppm) | Diagnostic Note |
| NCA Ring Alpha-H | 4.45 – 4.55 | Target Peak. Sharp doublet/multiplet. |
| NCA Amide (N-H) | 6.50 – 7.00 | Broad singlet.[1] |
| Impurity: Free Ile (Alpha-H) | 3.60 – 3.80 | Upfield shift indicates hydrolysis. |
| Impurity: HCl Salt | > 8.00 (Broad) | Indicates incomplete acid removal (Fuchs-Farthing). |
| Impurity: Water | ~1.56 (CDCl3) | Sharp singlet.[1] Must be minimized. |
Expert Insight: If you see a "hump" under the baseline between 3.5–4.5 ppm, you likely have oligomers formed by moisture.[1] Recrystallize immediately.
Module 2: The Fix – Recrystallization Protocol
Method: Solvent/Anti-Solvent Precipitation (THF/Hexane). Objective: Remove hydrolyzed species and trace water.
Reagents Required:
-
Solvent: Anhydrous THF (Distilled over Na/Benzophenone or Column-dried).
-
Anti-Solvent: Anhydrous Hexane or Heptane.[1]
-
Environment: Glovebox (Argon) or Schlenk Line.
Step-by-Step Workflow
Figure 1: Purification workflow for hydrophobic NCAs. Ensure all glassware is flame-dried.
Critical Technical Nuances:
-
The "Oil" Trap: Ile-NCA has a low melting point compared to other NCAs. If you add hexane too fast, it will "oil out" rather than crystallize.[1] Add hexane dropwise until a slight turbidity persists, then cool slowly.
-
No Silica Gel: Never purify NCAs on silica columns unless using specialized rapid, anhydrous techniques.[1] Silica is acidic and contains adsorbed water, which decomposes NCAs.[1]
-
Temperature Control: Perform the dissolution at room temperature, not hot. Heat promotes polymerization.[1]
Module 3: Prevention & Handling
Water enters primarily during transfer.[1] The choice of equipment dictates the protocol.
Scenario A: The Glovebox (Recommended)
-
Atmosphere: Argon or Nitrogen (< 0.5 ppm O2/H2O).
-
Solvent Transfer: Bring solvents in via port only after rigorous degassing (freeze-pump-thaw).
-
Protocol: Perform all weighing, dissolution, and polymerization inside the box.
Scenario B: Schlenk Line (The "Expert" Mode)
If a glovebox is unavailable, use high-vacuum techniques.
Figure 2: Schlenk line setup. "Cycles x3" refers to Vacuum/Purge cycles to remove adsorbed moisture.
Frequently Asked Questions (FAQ)
Q: Can I use Karl Fischer (KF) titration to measure water in my NCA sample? A: NO. Standard KF reagents contain methanol and bases (like pyridine/imidazole). The NCA will react with the methanol (alcoholysis) and the base (polymerization), generating false water readings and destroying your sample. Use 1H NMR or specialized "ketone-compatible" KF reagents only on the solvent, not the monomer.
Q: My Ile-NCA turned into a sticky gel during recrystallization. Can I save it? A: This is "oiling out."[1]
-
Cause: Too much hexane added too quickly, or the solution was too concentrated.[1]
-
Fix: Re-dissolve the oil in a small amount of THF. Add hexane more slowly, stopping before it turns cloudy. Seed the solution with a tiny crystal of pure Ile-NCA if available, then cool to -20°C.
Q: How do I store the purified Ile-NCA? A: Store in a glovebox freezer at -30°C. If outside a glovebox, seal under Argon in a vial wrapped in Parafilm, placed inside a secondary jar with P2O5 desiccant, and store in a freezer.
References
-
Deming, T. J. (2007).[1] "Synthetic Polypeptides for Biomedical Applications."[1] Progress in Polymer Science, 32(8-9), 858-875.[1] Link
-
Authority on NCA polymerization mechanisms and transition metal initiation.[1]
-
-
Hadjichristidis, N., et al. (2009).[1] "Amino Acid N-Carboxyanhydrides: From Synthesis to Supramolecular Organization." Chemical Reviews, 109(11), 5528-5578.[1] Link
- Comprehensive review on purific
-
Kramer, J. R., & Deming, T. J. (2010).[1] "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672.[1] Link
- Describes the specific (rare)
-
Cheng, J., & Deming, T. J. (2012).[1] "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Peptide-Based Materials, 1-26. Link
- Detailed protocols for handling hydrophobic NCAs like Isoleucine.
Sources
Controlling molecular weight distribution (PDI) in Ile-NCA ROP
Technical Support Center: Precision Control of Ile-NCA ROP
Topic: Controlling Molecular Weight Distribution (PDI) in Isoleucine N-carboxyanhydride (Ile-NCA) Ring-Opening Polymerization. Role: Senior Application Scientist. Status: Active Support Ticket.
Executive Summary: The "Silent Killer" of PDI in Ile-NCA
Welcome to the advanced troubleshooting center. You are likely here because your Poly(L-Isoleucine) synthesis is yielding broad dispersities (PDI > 1.2) or multimodal GPC traces.
Unlike simple amino acids (e.g., Glu-NCA), Ile-NCA presents a unique dual-challenge:
-
Steric Bulk: The sec-butyl side chain slows kinetics, making the reaction vulnerable to termination by impurities.
-
-Sheet Aggregation: The growing Poly(Ile) chain has an extreme tendency to form insoluble
-sheets. If your polymer precipitates or the solution turns cloudy during reaction, control is lost. The chain ends become buried in the aggregate, preventing further propagation (dead chains), while new chains initiate, widening the PDI.
This guide provides a self-validating protocol to master these variables.
Phase 1: The Foundation – Monomer Purity
Q: My Ile-NCA monomer looks crystalline, but my polymerization is dead. Why? A: Visual crystallinity is deceptive. "Invisible" acidic impurities (HCl, HBr) from the Fuchs-Farthing synthesis protonate the amine initiator, killing the reaction before it starts.
The Self-Validating Purification Protocol (Recrystallization): Do not proceed until your monomer passes the "Oil Test" described below.
-
Solvent System: Anhydrous THF (Solvent) / Anhydrous Hexane (Anti-solvent).[1]
-
Dissolution: Dissolve crude Ile-NCA in the minimum volume of THF at room temperature (under
). -
Precipitation: Add Hexane dropwise until a persistent cloudiness appears.
-
Crystallization: Place at -20°C.
-
Pass: White, needle-like crystals form.
-
Fail: The product "oils out" as a viscous droplet at the bottom. This indicates high impurity content. Action: Decant supernatant, redissolve oil in THF, and repeat.
-
Quantitative Standard:
-
Chloride Content: Must be < 0.05% (verify via silver nitrate test or elemental analysis).
-
Melting Point: Sharp transition (e.g., Ile-NCA
45-47°C). Broad ranges indicate impurity.
Phase 2: The Strategy – Initiator & Solvent Selection
Q: I used a primary amine (e.g., Benzylamine) and got PDI > 1.4. Why? A: Primary amines are nucleophilic and basic.[2] They trigger the "Activated Monomer Mechanism" (AMM), where the initiator deprotonates the NCA ring instead of opening it. This leads to uncontrolled chain initiation.
The Solution: HMDS (Hexamethyldisilazane) HMDS acts as a "gatekeeper."[3] It reacts with NCA to form a Trimethylsilyl (TMS)-Carbamate intermediate. This intermediate only propagates via the "Normal Amine Mechanism" (NAM), effectively shutting down the chaotic AMM pathway.
Q: The reaction mixture turned turbid/gel-like after 30 minutes. Is this normal?
A: No. This is
-
Standard Solvent: DMF (Dimethylformamide).[4]
-
The Additive: LiCl (Lithium Chloride) at 0.1 M to 0.5 M. LiCl acts as a chaotropic agent, disrupting inter-chain H-bonds and keeping the "living" chain ends accessible in solution.
Phase 3: Visualizing the Control Mechanism
The following diagram illustrates why HMDS + LiCl is the superior pathway for narrow PDI, contrasting it with the failure modes of primary amines and aggregation.
Caption: Logical flow comparing the uncontrolled Primary Amine route (Red) vs. the controlled HMDS/LiCl route (Green) for Ile-NCA polymerization.
Phase 4: Troubleshooting & FAQs
Scenario A: "My GPC trace is bimodal (two peaks)."
| Possible Cause | Mechanism | Solution |
| Water Contamination | Water acts as a second initiator, starting new chains late in the reaction. | Dry solvent over CaH |
| Slow Initiation | The initiator reacts slower than the propagation (common with amines). | Switch to HMDS . It ensures initiation is faster than or equal to propagation ( |
| Residue on Glassware | Base residue (e.g., from cleaning) triggers AMM. | Acid-wash all glassware (HCl) and flame-dry under vacuum. |
Scenario B: "The reaction is too slow (> 3 days)."
-
Diagnosis: While HMDS is controlled, it can be slower than primary amines.
-
Safe Acceleration: Do not heat above 40°C, as this promotes thermal degradation of the NCA. Instead, initiate at Room Temp (25°C) and ensure high concentration ([M]
0.1 - 0.2 M). -
Advanced Option: Use LiHMDS (Lithium Hexamethyldisilazide). It is faster than HMDS but requires stricter moisture control.
Scenario C: "I cannot remove LiCl from the final polymer."
-
Issue: LiCl binds tightly to polypeptides.
-
Protocol: After precipitation in Methanol/Ether:
-
Redissolve polymer in a non-solvent for LiCl (if possible) or use Dialysis (MWCO 3.5 kDa) against deionized water for 3 days.
-
Change water every 8 hours. LiCl is small and will diffuse out; the polymer will remain.
-
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Monomer | Ile-NCA (Recrystallized x2) | Must pass "Oil Test" and be free of HCl. |
| Initiator | HMDS (1:50 to 1:100 ratio) | Enforces Normal Amine Mechanism; suppresses AMM. |
| Solvent | DMF + 0.1 M LiCl | Breaks |
| Temperature | 0°C to 25°C | Low temp suppresses side reactions; RT ensures solubility. |
| Atmosphere | Strict exclusion of moisture is non-negotiable. |
References
-
Hexamethyldisilazane-Mediated Controlled Polymeriz
-Amino Acid N-Carboxyanhydrides.- Source: Cheng Research Group, University of Illinois.
- Significance: Establishes HMDS as a superior initiator for narrowing PDI by forming TMS-carbamate intermedi
-
Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides.
- Source: N
- Significance: Discusses the use of LiHMDS for faster kinetics while maintaining control, and the importance of moisture sensitivity.
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
- Source: MDPI (Polymers).
-
Significance: Comprehensive review on ROP mechanisms, highlighting the "Activated Monomer Mechanism" (AMM) vs "Normal Amine Mechanism" (NAM) and solvent effects.[2]
-
Synthesis of Polypeptides by Ring-Opening Polymeriz
-Amino Acid N-Carboxyanhydrides.- Source: Cheng Research Group (Book Chapter/Review).
-
Significance: Details the side reactions caused by impurities and the necessity of rigorous purification (Fuchs-Farthing method).[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Poly(isoleucine) Synthesis & Troubleshooting
Subject: Resolving Premature Precipitation and Termination in Poly(isoleucine) (PIle) Synthesis Ticket ID: PILE-ROP-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
You are likely experiencing premature precipitation or gelation during the Ring-Opening Polymerization (ROP) of L-Isoleucine N-carboxyanhydride (Ile-NCA). Unlike poly(leucine) or poly(glutamate), Poly(isoleucine) is a
This guide provides a tiered troubleshooting approach to restore solubility, control molecular weight, and ensure living polymerization characteristics.
Phase 1: The Solubility Architecture (Solvent & Additives)
Diagnosis: The reaction solution becomes cloudy or turns into a rigid gel within minutes of initiation.
Root Cause: Inter-chain hydrogen bonding (
The Protocol: Disrupting the Hydrogen Bond Network
Standard solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are insufficient for PIle. You must introduce chaotropic agents or use fluorinated solvents .
| Solvent System | Suitability | Mechanism of Action | Recommended Protocol |
| DMF + LiCl (5%) | High | Li | Dissolve dry LiCl (0.1 M) in anhydrous DMF before adding NCA. |
| HFIP (Hexafluoroisopropanol) | High | Strong H-bond donor; completely solvates | Use as a co-solvent (10-20% v/v) with DCM or as the primary solvent (expensive). |
| THF / CHCl | Low | Unable to break peptide H-bonds. | Avoid. Causes precipitation at DP > 10. |
| DMSO | Medium | Good H-bond acceptor, but difficult to remove and promotes side reactions (water scavenging). | Use only if DMF/LiCl fails. |
Visualizing the "Precipitation Trap"
The following diagram illustrates the kinetic competition between chain growth and aggregation.
Caption: Kinetic competition between propagation (green path) and aggregation (red path). LiCl forces the reaction toward the green path.
Phase 2: Reagent Purity & "Dead" Chains
Diagnosis: The reaction stays clear but conversion stops at 50-60%, or the molecular weight distribution (MWD) is bimodal. Root Cause: Impurities in the Ile-NCA monomer, specifically HCl or residual salts , are terminating the amine chain ends.
The "Silver Nitrate" Validation
Before polymerization, you must validate the chloride content of your NCA.
-
Dissolve 10 mg Ile-NCA in 1 mL THF.
-
Add 1 drop of dilute AgNO
solution. -
Result: Any turbidity (AgCl precipitate) indicates residual HCl/chloride.
-
Action: Recrystallize NCA from Ethyl Acetate/Hexane (inside a glovebox if possible) or wash the NCA solution with cold NaHCO
(rapidly) if synthesis allows.
-
Correcting the Initiator
For
-
Avoid: Primary amines with low nucleophilicity (e.g., aniline).
-
Use:
-
PMe
/ Co(PPh ) (Deming Method): Excellent for preventing termination but requires strict air-free techniques. -
HMDS (Hexamethyldisilazane): Allows for faster initiation relative to propagation in many amino acids.
-
n-Hexylamine: Standard, but only works if LiCl is present.
-
Phase 3: Troubleshooting Workflow (Decision Tree)
Follow this logic gate to resolve your specific issue.
Caption: Step-by-step logic for diagnosing precipitation (left branch) vs. chemical termination (right branch).
Phase 4: Post-Synthesis Workup
Isolating hydrophobic Poly(isoleucine) requires a different approach than water-soluble peptides.
Q: How do I remove the LiCl/DMF without crashing out impurities? A: Do not use water immediately if the polymer is low MW, as it may form a colloidal suspension that is hard to filter.
Protocol:
-
Concentrate: Remove excess DMF via rotary evaporation (high vacuum, 50°C) until the volume is reduced by 75%.
-
Precipitation: Pour the concentrated solution dropwise into a 10x excess of Diethyl Ether (vigorous stirring).
-
Why Ether? It removes DMF and organic impurities but is a non-solvent for the polypeptide.
-
-
Washing: Centrifuge the white precipitate. Wash the pellet 3x with Water (to remove LiCl) and then 2x with Methanol (to remove unreacted NCA).
-
Drying: Lyophilize or vacuum dry.
References
-
Hadjichristidis, N., et al. (2009).
-
Deming, T. J. (2013).
-Amino Acid N-Carboxyanhydrides. Chemical Reviews .-
(Cited via University of Illinois snippet)
- Relevance: Describes the use of transition metal initiators to overcome chain termin
-
-
Cheng, J., et al. (2021). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride.
- Relevance: Highlights the "gelation/precipitation" mechanism in beta-structuring peptides and the kinetic competition between aggregation and propag
-
ChemPros Community Archive. (2021).
- Relevance: Validates the practical lab protocol for LiCl/DMF workups in peptide synthesis.
Sources
Effect of temperature on L-isoleucine NCA polymerization rate
Technical Support Center: L-isoleucine NCA Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for α-amino acid N-carboxyanhydride (NCA) polymerization. This guide is specifically designed to address the challenges and questions surrounding the ring-opening polymerization (ROP) of L-isoleucine NCA, with a particular focus on the critical role of temperature. Due to the significant steric hindrance from its β-branched side chain, L-isoleucine NCA presents unique kinetic hurdles.[1] Understanding and controlling the reaction temperature is paramount to achieving predictable molecular weights, low polydispersity, and desired polymer properties.
This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQ) section for more general inquiries.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during L-isoleucine NCA polymerization.
Q1: My L-isoleucine NCA polymerization is extremely slow or has completely stalled at room temperature. What are the likely causes and how can I fix this?
A1: This is the most common issue faced when polymerizing sterically hindered NCAs like L-isoleucine. The primary cause is the high activation energy required for the nucleophilic attack of the initiator (or the propagating chain end) on the NCA ring, which is impeded by the bulky sec-butyl side group.
Causality & Solution:
-
Insufficient Thermal Energy: Room temperature (~20-25°C) often does not provide enough energy to overcome the steric barrier at a practical rate.
-
Solution: Carefully increase the reaction temperature. A systematic approach is recommended, starting from 30°C and incrementally increasing to 40°C, 50°C, or even 60°C. Monitor the reaction progress closely at each step using in-situ Fourier Transform Infrared (FT-IR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 cm⁻¹ and 1790 cm⁻¹).[2][3] Be aware that higher temperatures can increase the risk of side reactions.[4][5]
-
-
Initiator Reactivity: The choice of initiator is critical. A less nucleophilic or sterically bulky initiator will exacerbate the slow reaction rate.
-
Solution: If temperature increase is insufficient or undesirable, consider using a more potent initiator system. While traditional primary amines like n-hexylamine are common, co-initiator or catalytic systems can enhance rates. For instance, certain acid/base combinations can accelerate polymerization by activating the monomer.[6]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction kinetics.
-
Solution: While polar aprotic solvents like N,N-Dimethylformamide (DMF) are standard for dissolving polypeptides, less polar solvents like Dichloromethane (DCM) can sometimes lead to accelerated kinetics through different polymerization mechanisms, such as cooperative covalent polymerization.[7] However, ensure your target poly(L-isoleucine) remains soluble.
-
Q2: I increased the temperature to accelerate the reaction, but now my final polymer has a broad polydispersity (PDI > 1.3) and a lower-than-expected molecular weight. Why did this happen?
A2: While heat accelerates the desired propagation step, it can disproportionately accelerate unwanted side reactions that terminate chains or initiate new ones, leading to poor control over the polymerization.
Causality & Solution:
-
Increased Rate of Side Reactions: At elevated temperatures, the activation barriers for chain termination and transfer reactions become more accessible.[4][5] Common side reactions include:
-
Reaction with impurities (e.g., water): Water can act as an alternative initiator, creating new, uncontrolled polymer chains.
-
Intra/Intermolecular termination: The propagating chain end can attack the polymer backbone or react with the NCA monomer in undesirable ways, leading to "dead" chains.[8]
-
-
"Activated Monomer" Mechanism: Strong bases or high temperatures can favor the "activated monomer" mechanism, where the NCA is deprotonated and acts as the nucleophile.[4] This pathway is often faster but less controlled than the "normal amine mechanism" (NAM) and can lead to broader PDIs.
Solution Strategy:
-
Find the "Sweet Spot": The goal is to find a temperature that provides a reasonable reaction rate without significantly inducing side reactions. This often lies in the 0°C to 50°C range, depending on the specific monomer and initiator. Running a small-scale temperature screen (e.g., at 0°C, 25°C, and 40°C) can identify the optimal balance.[9][10][11]
-
Lower the Temperature: Studies have shown that conducting NCA polymerizations at 0°C can effectively suppress many side reactions, leading to highly controlled polymers with low PDIs, albeit at the cost of longer reaction times.[9][10][12]
-
High-Purity Reagents & Inert Atmosphere: The most effective way to prevent side reactions is to eliminate the species that cause them. Ensure your NCA monomer is highly pure (recrystallized multiple times), the solvent is anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) or high vacuum.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between temperature and the rate of L-isoleucine NCA polymerization?
A1: The relationship generally follows the Arrhenius equation, where the rate constant increases exponentially with temperature. Due to the high steric hindrance of the isoleucine side chain, the activation energy (Ea) for propagation is significant. Therefore, even a modest increase in temperature (e.g., from 20°C to 40°C) can lead to a substantial increase in the polymerization rate. However, as detailed in the troubleshooting section, this is always a trade-off with the increased potential for side reactions.[4][5]
Q2: How does polymerization temperature affect the secondary structure of the resulting poly(L-isoleucine)?
A2: The polymerization temperature itself does not directly dictate the final, thermodynamically stable secondary structure of the polypeptide in solution. However, it can influence the kinetic folding pathways. Poly(L-isoleucine) has a strong propensity to form β-sheet structures. The temperature of the environment after polymerization will have a more significant impact. In general, for many proteins and polypeptides, higher temperatures can disrupt ordered structures like α-helices and β-sheets, leading to more random coils.[13][14][15] Conversely, lower temperatures tend to favor more ordered and compact structures.[14][16]
Q3: Is there an ideal temperature range for L-isoleucine NCA polymerization?
A3: There is no single "ideal" temperature; it is application-dependent. The choice represents a compromise between reaction speed and control.
| Temperature Range | Pros | Cons | Best For |
| Low (0°C - 15°C) | Excellent control, low PDI (~1.1), minimal side reactions.[10][12] | Very slow reaction rates (can take days). | Applications requiring highly defined, monodisperse polymers (e.g., block copolymers, drug delivery systems). |
| Ambient (20°C - 30°C) | Moderate reaction rates, reasonable compromise. | Can be too slow for hindered NCAs like isoleucine; side reactions may occur. | General purpose synthesis where perfect control is not the primary objective. |
| Elevated (40°C - 60°C) | Fast reaction rates (hours). | Higher risk of side reactions, broader PDI, potential for chain termination.[4][11] | Rapid screening of materials or when reaction time is the main constraint. |
Experimental Protocols & Visualizations
Protocol: Temperature-Controlled Polymerization of L-isoleucine NCA Monitored by FT-IR
This protocol describes a standard procedure for polymerizing L-isoleucine NCA using n-hexylamine as an initiator in a temperature-controlled setup.
Materials:
-
L-isoleucine NCA (recrystallized 3x from ethyl acetate/hexane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Hexylamine (distilled and stored under N₂)
-
Jacketed glass reactor connected to a circulating water bath/chiller
-
In-situ FT-IR probe (e.g., ATR probe)
-
Schlenk line and inert gas (N₂) source
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under a constant flow of dry N₂. Dry all glassware in an oven at 120°C overnight and cool under vacuum.
-
Monomer Dissolution: Add the desired amount of L-isoleucine NCA to the reactor. Add anhydrous DMF to achieve the target monomer concentration (e.g., 0.1 M).
-
Temperature Equilibration: Set the circulating bath to the desired reaction temperature (e.g., 40°C). Allow the monomer solution to stir and equilibrate for at least 30 minutes.
-
Initiation & Monitoring:
-
Insert the in-situ FT-IR probe and acquire a background spectrum of the monomer solution.
-
Prepare a stock solution of n-hexylamine in anhydrous DMF.
-
Using a gas-tight syringe, inject the calculated amount of initiator solution into the reactor to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 50).
-
Immediately begin FT-IR data acquisition, collecting spectra at regular intervals (e.g., every 5 minutes).
-
-
Reaction Monitoring: Monitor the disappearance of the characteristic NCA carbonyl peaks at approximately 1850 cm⁻¹ and 1790 cm⁻¹. The reaction is considered complete when these peaks are no longer visible.[2]
-
Termination & Precipitation: Once the reaction is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether.
-
Purification & Drying: Collect the precipitated poly(L-isoleucine) by filtration or centrifugation. Wash several times with the non-solvent to remove any unreacted monomer. Dry the final polymer under high vacuum.
Diagram: Troubleshooting Workflow for NCA Polymerization
This diagram outlines the decision-making process when encountering common issues in L-isoleucine NCA polymerization.
Caption: Troubleshooting workflow for temperature-related issues in NCA polymerization.
References
- Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Max Planck Institute of Colloids and Interfaces.
- Cheng, J., & Deming, T. J. (2011). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
- Habraken, G. J. M., Peeters, M., Dietz, C. H. J. T., Koning, C. E., & Heise, A. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization. Polymer Chemistry, RSC Publishing.
- Habraken, G. J. M., et al. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry, RSC Publishing.
- Gu, Y., et al. (2020). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry, RSC Publishing.
- Zhang, Y., et al. (2021).
- Habraken, G. J. M., et al. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure.
- Kramer, J. R., & Deming, T. J. (2017).
- Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.
- Bai, T., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers.
- Iglesias, C., et al. (2014). Temperature dependence of the presence of secondary structure elements...
- Song, Z., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
- Samanta, S. (n.d.).
- Conejero, S., et al. (2023).
- Habraken, G. J. M., et al. (2010). results of temperature-dependent NCA polymerization of BLG, BLA and BLS.
- England, R., et al. (2021). Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects. Polymer Chemistry, RSC Publishing.
- Lu, H., et al. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry, Chinese Chemical Society.
- Thermo Fisher Scientific. (n.d.). Polymerization cure rates using FT-NIR spectroscopy. Thermo Fisher Scientific.
- Dimitrov, I., & Schlaad, H. (2003). A Mechanistic Study of R-(Amino acid)
- Quora. (2022). How does temperature affect protein structure and protein function? Quora.
- Thalassinos, K., et al. (2013). Interactions of intrinsically disordered Thellungiella salsuginea dehydrins TsDHN-1 and TsDHN-2 with membranes — synergistic effects of lipid composition and temperature on secondary structure. Canadian Science Publishing.
- Becker-Baldus, J., et al. (2015). Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. PMC.
- He, Y., et al. (2011). Secondary Structure Changes and Thermal Stability of Plasma Membrane Proteins of Wheat Roots in Heat Stress.
Sources
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. materials.uoi.gr [materials.uoi.gr]
- 9. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization of Poly(L-isoleucine) Secondary Structure: A Comparative Technical Guide
Executive Summary
Poly(L-isoleucine) (P-Ile) presents a unique characterization challenge in peptide chemistry. Unlike Poly(L-leucine), which readily forms stable
This guide evaluates the performance of Solution-State 1H NMR as a tool for characterizing P-Ile secondary structure. We compare its resolution and specificity against industry-standard alternatives—Circular Dichroism (CD) and Fourier Transform Infrared Spectroscopy (FTIR)—and provide a validated protocol for overcoming the solubility limits inherent to
Part 1: The Structural Challenge (The -Branch Effect)
To interpret the NMR data correctly, one must understand the causality of the folding behavior.
-
The Steric Clash: The branching at the
-carbon of isoleucine restricts the rotational freedom of the backbone ( angles). This destabilizes the tight packing required for an -helix. -
The Result: P-Ile inherently aggregates into insoluble
-sheets (Form I or II) in the solid state and most solvents. -
The NMR Consequence: In standard solvents (e.g., CDCl
), P-Ile often precipitates or forms large aggregates, leading to extreme line broadening (anisotropy) that wipes out the signal. Successful NMR characterization requires solvent systems that disrupt intermolecular hydrogen bonds without degrading the polymer.
Part 2: 1H NMR Methodology & Performance
Validated Protocol: Solvent-Dependent Transition
The "product" in this context is the TFA-d/CDCl
Materials:
-
Poly(L-isoleucine) sample (lyophilized).
-
Solvent A: Trifluoroacetic acid-d (TFA-d) – Strong H-bond disruptor (induces coil).
-
Solvent B: Deuterated Chloroform (CDCl
) – Helix/Sheet promoter.
Step-by-Step Workflow:
-
Dissolution (Coil State): Dissolve 5-10 mg of P-Ile in 0.6 mL of pure TFA-d. The strong acidity protonates the peptide bonds, disrupting intermolecular H-bonds.
-
Observation: Clear solution.
-
State: Random Coil.
-
-
Baseline Acquisition: Acquire 1H NMR (min. 400 MHz, ideally 600 MHz). Set relaxation delay (
) to 2.0s to account for polymer relaxation times. -
Titration (Structure Induction): Titrate CDCl
into the NMR tube in 10% increments.-
Mechanism: As TFA concentration decreases, the electrostatic repulsion drops, and the hydrophobic effect of the isoleucine side chains drives folding.
-
-
Endpoint: At high CDCl
ratios (>80%), the polymer will likely aggregate/precipitate, causing signal loss. The "Sweet Spot" for observing secondary structure onset is often between 20-50% CDCl .
Data Interpretation: The -CH Fingerprint
The Alpha-proton (
| Conformation | Chemical Shift ( | Signal Characteristics | Mechanistic Cause |
| 3.90 – 4.10 | Sharp to Broad | Upfield shift due to magnetic anisotropy of the amide carbonyls in the helical array. | |
| Random Coil | 4.20 – 4.35 | Sharp | Averaged environment; rapid conformational exchange. |
| 4.50 – 4.80 | Very Broad / Invisible | Downfield shift due to deshielding; often invisible in solution NMR due to rapid dipolar relaxation (T2) in large aggregates. |
Critical Insight: In pure TFA-d, P-Ile typically exhibits a sharp doublet/multiplet around 4.3 ppm (Random Coil). If you observe a shift upfield to ~4.0 ppm upon adding CDCl
, this indicates helical onset before-sheet aggregation occurs.
Part 3: Comparative Analysis
How does 1H NMR compare to optical techniques for this specific polymer?
Table 1: Technology Comparison Matrix
| Feature | 1H NMR (Solution) | Circular Dichroism (CD) | FTIR (Solid/ATR) |
| Primary Output | Residue-specific environment ( | Global average of secondary structure | Bond-specific vibrational modes (Amide I/II) |
| Sensitivity to Aggregates | Poor. Aggregates cause line broadening (signal loss). | Moderate. Aggregates cause light scattering/distortion. | Excellent. Can measure insoluble solids/films directly. |
| Solvent Compatibility | Limited. Requires deuterated, non-viscous solvents (TFA, HFIP). | Limited. Solvents must be UV-transparent (TFA absorbs in far-UV). | High. Works with solids, films, or any solvent (with subtraction). |
| Differentiation | Distinguishes Coil vs. Helix clearly via chemical shift. | Distinct minima: Helix (208/222 nm) vs. Sheet (217 nm). | Distinct bands: Helix (~1655 cm |
| Verdict for P-Ile | Best for: Confirming chemical purity and "Coil" state in strong acids. | Best for: Dilute solution conformational analysis (if soluble). | Best for: Characterizing the final insoluble |
Part 4: Visualization of Logic & Workflow
The following diagram outlines the decision process for characterizing P-Ile, highlighting where NMR succeeds and where it fails.
Caption: Decision matrix for P-Ile characterization. Note that solution NMR requires disrupting the native
Part 5: Expert Insights & Troubleshooting
The "Disappearing Proton" Phenomenon
In P-Ile NMR, you may encounter a spectrum where the side chains (methyl/methylene at 0.8–1.5 ppm) are visible, but the
-
Cause: This indicates the formation of rigid
-sheet cores. The backbone protons have very short T2 relaxation times due to restricted mobility, while the side chains remain flexible enough to generate a signal. -
Solution: Do not increase scan count. Instead, switch to Solid-State CP/MAS NMR or FTIR .
Quantifying Helicity
While CD gives a percentage of helicity (e.g., "60% helix"), NMR is qualitative for homopolymers unless you perform detailed integration comparisons against an internal standard (e.g., TMS).
-
Protocol: Integrate the
-CH peak. If the integral decreases relative to the side-chain methyls during CDCl titration, you are losing soluble fraction to -sheet aggregates.
References
-
Wishart, D. S., et al. (1991). "Relationship between nuclear magnetic resonance chemical shift and protein secondary structure." Journal of Molecular Biology. Link
-
Kricheldorf, H. R. (2006).[1] "Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides." Angewandte Chemie International Edition. Link
-
Fasman, G. D., et al. (1964). "Conformational Studies on Synthetic Poly-alpha-amino Acids." Biochemistry. Link
-
Wang, L., et al. (2004). "Protein Chemical Shifts Arising From Alpha-Helices and Beta-Sheets Depend on Solvent Exposure."[2] Proceedings of the National Academy of Sciences. Link
-
Oldfield, E. (2002). "Chemical Shifts in Amino Acids, Peptides, and Proteins." Annual Review of Physical Chemistry. Link
Sources
A Comparative Guide to the Circular Dichroism Spectra of Poly(L-isoleucine) Conformations
A
This guide provides an in-depth comparison of the circular dichroism (CD) spectra for the principal secondary structures of poly(L-isoleucine): the α-helix, β-sheet, and random coil. Designed for researchers, scientists, and drug development professionals, this document offers a technical overview grounded in experimental data to facilitate the structural analysis of polypeptides.
Introduction to Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structures of chiral molecules, particularly biological macromolecules like proteins and polypeptides.[1] The phenomenon arises from the differential absorption of left- and right-handed circularly polarized light by a chiral sample.[2][3] For polypeptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide bond.[4] The spatial arrangement of these peptide bonds in regular secondary structures—such as α-helices and β-sheets—generates distinct and characteristic CD spectral signatures.[5] This sensitivity makes CD an indispensable tool for monitoring conformational changes, protein folding, and stability.[6][7]
Poly(L-isoleucine), a homopolymer of the β-branched amino acid isoleucine, serves as a valuable model system. Its bulky and sterically hindered side chain influences the stability and formation of these secondary structures, making its conformational landscape a subject of significant interest.
The Molecular Basis of Polypeptide CD Spectra
The CD spectrum of a polypeptide is dictated by the electronic transitions within its repeating amide chromophores. The two principal transitions in the far-UV are:
-
n → π* transition: A lower energy transition occurring around 215-222 nm.
-
π → π* transition: A higher energy transition occurring around 190-210 nm.
In an ordered structure like an α-helix or β-sheet, the dipole moments of these transitions from adjacent peptide bonds interact. This phenomenon, known as exciton coupling, causes the π → π* transition to split into two or more components with different energies and polarizations, leading to the characteristic positive and negative bands observed in their respective CD spectra.[8]
I. The α-Helical Conformation of Poly(L-isoleucine)
The α-helix is a tightly coiled backbone structure stabilized by intramolecular hydrogen bonds. Its CD spectrum is the most distinct and is characterized by a strong positive band and two negative bands.
Spectral Characteristics: The canonical α-helical CD spectrum features:
-
A strong positive band near 192 nm (π → π* transition).
-
A negative band near 208 nm (π → π* transition).
-
A second, distinct negative band near 222 nm (n → π* transition).[5][9]
The double minima at 208 nm and 222 nm are a hallmark of α-helical content.[2] The intensity of the band at 222 nm is frequently used to quantify the helicity of a protein or polypeptide.[10]
| Feature | Wavelength (nm) | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Maximum | ~192 | +70,000 to +80,000 |
| Minimum | ~208 | -35,000 to -40,000 |
| Minimum | ~222 | -32,000 to -38,000 |
| Note: Values are representative for model polypeptides and can vary based on solvent and side-chain properties. |
Experimental Protocol: Inducing an α-Helical Conformation
The α-helical conformation in many polypeptides, including poly(L-isoleucine), can be induced by using structure-promoting co-solvents like 2,2,2-trifluoroethanol (TFE). TFE disrupts the hydrogen-bonding network of water, which would otherwise compete with the intramolecular hydrogen bonds required to stabilize the helix.[11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve lyophilized poly(L-isoleucine) in 100% TFE to a stock concentration of 1 mg/mL.
-
Solubilization: Gently vortex or sonicate the mixture in a sealed vial until the polypeptide is fully dissolved.
-
Concentration Determination: Accurately determine the peptide concentration. Standard colorimetric assays like the Bradford method are unreliable for CD; quantitative amino acid analysis or UV absorbance of aromatic residues (if present) are preferred.[12] For a homopolymer like poly(L-isoleucine), concentration is best determined by dry weight.
-
Sample Dilution: Dilute the stock solution with TFE to a final concentration of 0.1-0.2 mg/mL in a final volume suitable for the CD cuvette.[13]
-
CD Measurement:
-
Transfer the sample to a quartz cuvette with a short pathlength (e.g., 0.1 cm).[1]
-
Acquire the CD spectrum from 260 nm to 190 nm at 25°C.
-
Use a scan rate of 50 nm/min, a data pitch of 0.5 nm, and an integration time of 2 seconds.
-
Perform at least three scans for signal averaging to improve the signal-to-noise ratio.[13]
-
-
Data Processing:
-
Subtract the spectrum of a TFE blank from the sample spectrum.
-
Convert the raw ellipticity (θ) in millidegrees to Molar Residue Ellipticity ([θ]) using the formula: [θ] = (θ * MRW) / (10 * d * c) where θ is the observed ellipticity, MRW is the mean residue weight (113.16 g/mol for isoleucine), d is the pathlength in cm, and c is the concentration in g/mL.
-
Workflow for α-Helix Analysis
Caption: Workflow for preparing and analyzing α-helical poly(L-isoleucine).
II. The β-Sheet Conformation of Poly(L-isoleucine)
The β-sheet is an extended secondary structure composed of β-strands linked laterally by hydrogen bonds.[14] Due to the steric hindrance of its β-branched side chain, isoleucine has a high propensity to form β-sheets.[15]
Spectral Characteristics: The classic β-sheet CD spectrum is defined by:
-
A negative band between 215-220 nm (n → π* transition).
-
A positive band of similar or greater magnitude around 195-200 nm (π → π* transition).[5][13]
The single broad minimum is the key feature that distinguishes it from the α-helical spectrum.
| Feature | Wavelength (nm) | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Maximum | ~198 | +15,000 to +25,000 |
| Minimum | ~218 | -15,000 to -25,000 |
| Note: The exact position and intensity can be influenced by the sheet's twist, length, and whether it is parallel or antiparallel. |
Experimental Protocol: Inducing a β-Sheet Conformation
For many polypeptides, including poly-L-lysine which serves as a common model, β-sheet formation can be induced by heating an aqueous solution at an alkaline pH.[9][16] This process promotes intermolecular association and the formation of β-sheet aggregates.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve poly(L-isoleucine) in a low-molarity buffer (e.g., 10 mM sodium phosphate) at a neutral pH to a concentration of 1 mg/mL.
-
pH Adjustment: Adjust the solution pH to ~11 using dilute NaOH.
-
Thermal Induction: Heat the solution in a sealed vial at 50-60°C for 20-30 minutes. This provides the energy to overcome conformational barriers and promotes the formation of stable, intermolecular β-sheets.
-
Cooling & Equilibration: Allow the solution to cool slowly to room temperature. The solution may become slightly turbid, indicating aggregation.
-
Sample Dilution: Dilute the sample with the same alkaline buffer to a final concentration of 0.1-0.2 mg/mL.
-
CD Measurement: Follow the same instrument settings and data acquisition steps as described for the α-helix protocol.
-
Data Processing: Perform blank subtraction and convert the data to Molar Residue Ellipticity as previously described.
Workflow for β-Sheet Analysis
Caption: Workflow for inducing and analyzing β-sheet poly(L-isoleucine).
III. The Random Coil Conformation
The random coil, or unordered conformation, lacks a defined, repeating secondary structure. It is characterized by a high degree of conformational flexibility.
Spectral Characteristics: The CD spectrum of a random coil is considerably weaker and less defined than that of ordered structures. It typically shows:
-
A strong negative band near 198 nm .
-
A weak positive band or near-zero ellipticity above 210 nm .[17][18]
The absence of strong signals at 208 nm and 222 nm confirms the lack of significant α-helical or β-sheet content.
| Feature | Wavelength (nm) | Typical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Minimum | ~198 | -15,000 to -40,000 |
| Maximum | ~220 | Weak positive or near zero |
| Note: The term "random coil" is an idealization; unfolded polypeptides often retain some local, transient structure. |
Experimental Protocol: Achieving a Random Coil State
A random coil state can be achieved by dissolving the polypeptide in an aqueous buffer at a pH where side chains are charged and repel each other, or by using strong denaturants. For poly(L-isoleucine), which has a non-ionizable side chain, using an acidic pH or a denaturant is effective.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve poly(L-isoleucine) directly in a 10 mM phosphate buffer adjusted to an acidic pH (e.g., pH 2-3) or in a buffer containing a high concentration of a denaturant like 6 M guanidinium chloride.
-
Solubilization: Ensure complete dissolution by gentle mixing.
-
Concentration & Dilution: Determine the concentration and dilute to 0.1-0.2 mg/mL using the same acidic or denaturing buffer.
-
CD Measurement: Acquire the CD spectrum using the same parameters as before. It is critical to use the exact same buffer for the blank measurement.
-
Data Processing: Perform blank subtraction and conversion to Molar Residue Ellipticity.
Workflow for Random Coil Analysis
Caption: Workflow for preparing and analyzing random coil poly(L-isoleucine).
IV. Comparative Analysis and Summary
The distinct CD spectra of α-helix, β-sheet, and random coil conformations provide a robust method for identifying and quantifying the secondary structure of poly(L-isoleucine). The table below summarizes the key distinguishing features.
Summary of Poly(L-isoleucine) CD Spectral Features
| Conformation | Key Spectral Features (Wavelength, nm) | Shape of the Spectrum |
| α-Helix | (+) peak at ~192, (-) peaks at ~208 and ~222 | Double minimum in the 205-230 nm region. |
| β-Sheet | (+) peak at ~198, (-) peak at ~218 | Single broad minimum around 218 nm. |
| Random Coil | Strong (-) peak at ~198, near-zero above 210 | Dominated by a single negative peak below 200 nm. |
Conclusion
Circular dichroism spectroscopy is a highly effective technique for the conformational analysis of poly(L-isoleucine). Each secondary structure—α-helix, β-sheet, and random coil—produces a unique and readily identifiable spectral fingerprint in the far-UV region. By carefully controlling experimental conditions such as solvent, pH, and temperature, it is possible to preferentially populate one of these conformations and study its characteristics. The protocols and comparative data presented in this guide offer a validated framework for researchers to accurately assess the secondary structure of poly(L-isoleucine) and other polypeptides, providing critical insights into their structure-function relationships.
References
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
-
Mtoz Biolabs. (n.d.). Protein Secondary Structure Analysis and Circular Dichroism. Retrieved from
-
Creative Proteomics. (n.d.). Circular Dichroism Spectroscopy: Principles and Applications. Retrieved from
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
-
Creative Proteomics. (n.d.). Circular Dichroism. Retrieved from
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(15), 8823-8837.
-
Profacgen. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from
-
Tiffany, M. L., & Krimm, S. (1968). Circular Dichroism of the “Random” Polypeptide Chain. Biopolymers, 6(12), 1767-1770.
-
Wikipedia. (n.d.). Circular dichroism. Retrieved from
-
Profacgen. (n.d.). Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. Retrieved from
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
-
Greenfield, N. J. (2004). CD Analyses of Protein-Protein Interactions. Methods in Molecular Biology, 278, 347-376.
-
BOC Sciences. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from
-
NPTEL. (n.d.). Lecture 10: Circular dichroism of Proteins – II. Retrieved from
- Unknown Source. (n.d.). CD Spectroscopy. [URL: Not Available]
-
Harvard Medical School. (n.d.). Circular Dichroism (CD). Retrieved from
-
Sreerama, N., & Woody, R. W. (2003). Structural composition of βI- and βII-proteins. Protein Science, 12(2), 384-388.
-
Jakovkin, I., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. Molecules, 28(23), 7793.
-
Vanderbilt University. (2012). Some General Information on CD of Proteins. Retrieved from
-
Hundelt, M., et al. (2018). Reference CD spectra of the common types of secondary structure and random coil conformations. Plant Physiology, 176(2), 1251-1261.
-
Dzwolak, W., et al. (2017). Alpha-helix to beta-sheet transition in long-chain poly-l-lysine. Biochimie, 139, 47-56.
-
Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: The Expanding Role of Circular Dichroism. Retrieved from
- Unknown Source. (n.d.). Circular Dichroism. [URL: Not Available]
-
Jing, W., et al. (2021). CD spectra of GL13K leucine/isoleucine alanine analogues. ResearchGate.
-
Woolley, G. A., & Wallace, B. A. (2008). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 17(1), 56-61.
-
Wikipedia. (n.d.). Beta sheet. Retrieved from
-
Krishnan, S. S., et al. (2012). Vibrational Spectra and ab initio Studies of L-Prolyl L-Isoleucine. Asian Journal of Chemistry, 24(12), 5671-5675.
-
Virtual Labs. (n.d.). To Study the effect of Secondary Structure elements on CD spectrum of proteins. Retrieved from
-
Lippincott Illustrated Reviews: Biochemistry. (n.d.). Secondary Structure of Proteins. Retrieved from
- Unknown Source. (2021). Problem Session. [URL: Not Available]
Sources
- 1. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Protein Secondary Structure Analysis and Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Beta sheet - Wikipedia [en.wikipedia.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Alpha-helix to beta-sheet transition in long-chain poly-l-lysine: Formation of alpha-helical fibrils by poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. scispace.com [scispace.com]
GPC Molecular Weight Determination of Hydrophobic Polypeptides: A Comparative Guide
The Solubility Paradox in Polypeptide Analysis
The determination of molecular weight (MW) and distribution (PDI) for hydrophobic polypeptides (e.g., membrane proteins, amyloidogenic peptides, synthetic poly(amino acids)) presents a unique analytical challenge. Standard aqueous Size Exclusion Chromatography (SEC) often fails because these molecules aggregate or adsorb irreversibly to the stationary phase due to hydrophobic interactions, rather than eluting based on hydrodynamic volume.
This guide compares the three primary GPC strategies to overcome this "solubility trap," providing a definitive protocol for the most robust method: HFIP-GPC .
Comparative Analysis of GPC Strategies
We evaluate three distinct approaches: Fluorinated Organic GPC (HFIP) , Polar Organic GPC (DMF) , and Modified Aqueous SEC .
Table 1: Strategic Comparison Matrix
| Feature | Method A: Fluorinated GPC (Gold Standard) | Method B: Polar Organic GPC (Alternative) | Method C: Modified Aqueous SEC (Biological) |
| Mobile Phase | HFIP (Hexafluoroisopropanol) + NaTFAc | DMF (Dimethylformamide) + LiBr | Water/Acetonitrile (30-70%) + TFA |
| Primary Mechanism | Complete solvation & helix induction; breaks H-bonds. | Polar solvation; salt shields ionic interactions. | Hydrophobic suppression via organic modifier.[1][2] |
| Target Analytes | Aggregation-prone peptides (Amyloid | Moderately hydrophobic synthetic polypeptides. | Amphiphilic peptides, small proteins. |
| Column Type | Specialized SDVB (e.g., Agilent PL HFIPgel) | Polar SDVB (e.g., PolarGel-M) | Silica-based (e.g., TSKgel, Superdex) |
| Calibration | PMMA (Polymethylmethacrylate) | PMMA or PS (Polystyrene) | Proteins / Peptides |
| Advantages | Dissolves "insoluble" aggregates; runs at ambient temp. | Lower cost; common lab solvent. | MS-compatible (if volatile salts used). |
| Disadvantages | High cost (~$1,000/L); Corrosive; High density. | UV cutoff interference; viscous (high backpressure). | Limited solubility range; adsorption risks.[3] |
Decision Logic for Method Selection
The following decision tree guides the selection of the optimal GPC method based on peptide solubility and hydrophobicity.
Figure 1: Decision matrix for selecting the appropriate GPC solvent system. HFIP is the terminal choice for refractory or aggregating samples.
Deep Dive: The HFIP GPC Protocol (Method A)
Why HFIP? Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It disrupts the intermolecular
System Configuration
-
Instrument: HPLC/GPC system with isocratic pump and Refractive Index (RI) detector.
-
Note: UV detection is possible but HFIP has a cut-off ~190 nm; RI is preferred for polymers.
-
-
Columns: Agilent PL HFIPgel (or equivalent multipore SDVB column designed for HFIP).
-
Rationale: Standard SDVB columns often swell or dislocate in HFIP, leading to poor resolution. HFIPgel columns are crosslinked to withstand HFIP's high polarity and density.
-
-
Temperature: 40°C.
-
Reason: Reduces mobile phase viscosity (HFIP is viscous) and lowers backpressure.
-
Reagents & Mobile Phase Preparation[2]
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[4]
-
Additive: Sodium Trifluoroacetate (NaTFAc).[5]
-
Preparation:
-
Dissolve NaTFAc in HFIP to a concentration of 20 mM .
-
Why: The salt suppresses the "polyelectrolyte effect" (ionic repulsion between chains) and prevents adsorption to the column matrix.
-
Filtration: Vacuum filter through a 0.45 µm PTFE membrane. Do not use Nylon filters as HFIP dissolves Nylon.
-
Calibration Standards
Do not use proteins for calibration in HFIP, as their hydrodynamic volume changes unpredictably in this denaturing solvent.
-
Standard: Polymethylmethacrylate (PMMA) narrow standards.
-
Range: 1,000 Da to 1,000,000 Da.
-
Curve Fit: 3rd order polynomial.
Step-by-Step Workflow
-
System Passivation:
-
Flush the system with pure HFIP (no salt) at 0.2 mL/min for 2 hours to remove traces of previous solvents (especially THF or Water, which are immiscible or cause precipitation).
-
-
Equilibration:
-
Switch to Mobile Phase (HFIP + 20 mM NaTFAc).
-
Ramp flow rate to 0.8 mL/min .
-
Equilibrate until the RI baseline is stable (approx. 3-4 column volumes).
-
-
Sample Preparation:
-
Dissolve polypeptide in the Mobile Phase at 1–2 mg/mL .
-
Crucial Step: Let stand at room temperature for 2-4 hours. Vortex occasionally. For difficult samples, sonicate for 5 mins.
-
Filter through 0.45 µm PTFE syringe filter.
-
-
Injection & Run:
-
Injection Volume: 20–50 µL.
-
Run time: ~15-20 mins (depending on column length).
-
-
Post-Run Maintenance:
-
HFIP is corrosive to seals over time. If the system will be idle, flush with 100% Isopropanol (IPA) for storage.
-
Alternative: DMF/LiBr Protocol (Method B)
For polypeptides that are not strictly insoluble but prone to aggregation, DMF is a cheaper alternative.
-
Mobile Phase: HPLC-grade DMF + 10 mM Lithium Bromide (LiBr) .
-
Column: Agilent PolarGel-M or Tosoh TSKgel Alpha-M .
-
Rationale: The LiBr is essential. Without it, the dipole-dipole interactions of the polar solvent cause polypeptides to aggregate, eluting at the exclusion limit (appearing as high MW artifacts).
-
Calibration: PMMA or Polystyrene (PS).[6]
Data Interpretation & Troubleshooting
Common Artifacts
| Symptom | Cause | Solution |
| Fronting / Shoulder | Aggregation (Incomplete solubility). | Switch from DMF to HFIP; Increase NaTFAc to 20mM. |
| Tailing | Adsorption to column packing.[7][2] | Add 0.1% TFA to mobile phase (if using Aqueous/DMF). |
| Negative Peaks | System peaks or Water dip. | HFIP is hygroscopic; "Water dip" at total permeation volume is normal. |
| High Backpressure | Viscosity issues. | Increase column temp to 40-50°C; Reduce flow to 0.5 mL/min. |
Mechanism of Action Diagram
Figure 2: Mechanistic comparison. HFIP prevents adsorption and aggregation by inducing a stable helical conformation and shielding hydrophobic domains.
References
-
Agilent Technologies. (2015). GPC/SEC Analysis of Nylon Using Agilent PLgel Columns with HFIP and m-Cresol Solvents. Agilent Application Notes. Link
-
Shodex. (n.d.). GPC Analysis with HFIP Eluent. Shodex Applications. Link
-
Waters Corporation. (2021). APC Analysis of Polyamides in HFIP as an Alternative to High Temperature GPC. Waters Application Notes. Link
-
LCGC International. (2023). Tips & Tricks: GPC/SEC Calibration in DMF and DMAc. LCGC International. Link
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Shimadzu Technical Guide. Link
Sources
Thermal Profiling of Poly(L-isoleucine) Derivatives: A TGA/DSC Comparative Guide
The following guide provides an in-depth technical analysis of the thermal properties of poly(L-isoleucine) (PiIle) and its derivatives. It is structured to serve researchers requiring actionable data for material selection and characterization.[1]
Executive Summary
Poly(L-isoleucine) (PiIle) represents a unique class of poly(amino acid)s where the
Mechanistic Basis of Thermal Behavior
To interpret TGA and DSC data correctly, one must understand the structural origin of the thermal transitions.
The
-Branching Effect
The isoleucine side chain has a methyl group attached to the
-
Consequence: PiIle chains aggregate into
-sheets stabilized by intermolecular hydrogen bonds.[2] -
Thermal Impact: These sheets act as "physical crosslinks," raising the decomposition temperature (
) often above the melting temperature ( ). Homopolymer PiIle typically decomposes before it melts.
Derivatization Strategy
Derivatives (e.g., PEG-b-poly(L-isoleucine) ) introduce a "stealth" block that acts as a plasticizer and spacer.
-
DSC Result: Appearance of a glass transition (
) and a depression of the melting point, allowing for thermal processing or micelle formation.
Comparative Thermal Analysis
The following table contrasts the thermal properties of native PiIle against its structural isomer (Poly(L-leucine)) and its most common derivative (PEG-block-PiIle).
Table 1: Thermal Properties Comparison
| Property | Poly(L-isoleucine) (Homopolymer) | PEG-b-Poly(L-isoleucine) (Block Copolymer) | Poly(L-leucine) (Isomer Reference) |
| Dominant Conformation | Mixed ( | ||
| Decomposition ( | 280°C – 310°C | 260°C – 290°C (Two-stage) | 290°C – 320°C |
| Glass Transition ( | Not Observable (below decomp) | -40°C to -10°C (Dominated by PEG) | ~50°C (Difficult to observe) |
| Melting Point ( | None (Decomposes before melting) | 45°C – 60°C (PEG block melting) | ~260°C (Liquid Crystalline transition) |
| Solubility | Insoluble in most organics | Soluble in DMSO, DMF, Water (Micelles) | Soluble in Benzene, THF |
| Residue at 600°C | ~15-20% (Carbonaceous char) | < 5% | ~10-15% |
Key Insight: The "Melting Point" observed in PEG-PiIle derivatives is almost exclusively attributable to the PEG crystalline phase. The PiIle block remains rigid, serving as the anchor for self-assembly.
Detailed Experimental Protocols
Reliable thermal data for PiIle derivatives requires specific handling due to their hygroscopic nature and potential for "cold crystallization."
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability and solvent content.
-
Sample Prep: Dry samples in a vacuum oven at 40°C for 24 hours to remove bound water (critical for peptide bonds).
-
Pan Selection: Platinum or Alumina pans (avoid Aluminum if T > 550°C).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min. -
Ramp:
-
Step 1: Equilibrate at 30°C.
-
Step 2: Ramp 10°C/min to 120°C.
-
Step 3: Isotherm for 10 mins (Remove residual moisture/solvent).
-
Step 4: Ramp 10°C/min to 600°C.
-
-
Data Analysis:
-
Calculate
(temperature at 5% mass loss).[3] -
Look for "stair-step" degradation in copolymers (PEG degrades ~400°C, Peptide ~300°C).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Identify
-
Sample Mass: 3–5 mg (encapsulated in Tzero Aluminum pans).
-
Cycle Logic (Heat-Cool-Heat):
-
Parameters:
-
Ramp: 10°C/min from -80°C to 250°C.
-
Warning: Do not exceed 250°C for PiIle to avoid crosslinking/degradation onset.
-
-
Interpretation:
-
Endotherm at ~50°C: Melting of PEG block.
-
Broad Hump: Often indicates the
-to- transition if the derivative was forced into a metastable helix state during synthesis.
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the causal link between the amino acid side chain and the resulting thermal behavior.
Caption: Causal pathway showing how isoleucine's beta-branching forces beta-sheet formation, leading to high thermal stability but poor processability, which is mitigated by PEGylation.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Cho, C. S., et al. (2016). Thermo-responsive Block Copolymers: Mechanisms and Applications. Journal of Controlled Release. Link
-
ASTM E1131-08 . Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Link
-
ASTM E793-06 . Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. ASTM International. Link
Sources
X-ray diffraction (XRD) patterns of crystalline poly(isoleucine)
The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characteristics of crystalline poly(L-isoleucine), contrasting its structural polymorphism with its isomer, poly(L-leucine).
Executive Summary: The Steric Imperative
For researchers in peptide materials and drug delivery, Poly(L-isoleucine) (Poly(Ile)) represents a unique structural challenge compared to its isomer, Poly(L-leucine) (Poly(Leu)) .[1] While both are hydrophobic homopolypeptides, their self-assembly pathways diverge radically due to a single geometric constraint:
-
Poly(Leu) is the "Gold Standard" for stable
-helices.[1] -
Poly(Ile) is the "Disruptor," predominantly forming
-sheets due to steric hindrance at the -carbon.
This guide details how to distinguish these forms using XRD, providing the experimental logic to control and characterize these polymorphs.
Structural Polymorphism: The "Alternatives"
The core comparison in this guide is not between different commercial brands, but between the two dominant secondary structures (polymorphs) that Poly(Ile) can adopt. Understanding this is prerequisite to interpreting the XRD data.
| Feature | Form I ( | Form II ( |
| Stability in Poly(Ile) | Metastable / Rare. The sec-butyl side chain branches at the | Dominant / Stable. The extended conformation minimizes steric repulsion between the bulky side chains. |
| Primary Driver | Solvent-forced (e.g., HFIP, TFA) or specific surface epitaxy.[1] | Spontaneous self-assembly, annealing, or precipitation from aqueous/organic mixtures.[1] |
| Key XRD Signature | ~5.4 Å (Pitch) & ~11-12 Å (Inter-helix).[1] | ~4.75 Å (Inter-strand) & ~10-14 Å (Inter-sheet).[1] |
Comparative XRD Data Analysis
The following table synthesizes diffraction data for Poly(Ile) compared to the standard Poly(Leu). Note the inversion of stability and the shift in characteristic d-spacings.
Table 1: Characteristic d-spacings and 2
Values (Cu K
,
= 1.54 Å)
| Structural Feature | Poly(Leu) ( | Poly(Ile) ( | Interpretation |
| Meridional Reflection | 5.4 Å (~16.4° | 4.75 Å (~18.7° | The "Fingerprint" Region. 5.4 Å corresponds to the helical pitch.4.75 Å corresponds to the H-bond distance between peptide strands.[1][2][3] |
| Equatorial Reflection | 11.7 Å (~7.5° | 10.5 - 13.7 Å (~6.4° - 8.4° | Packing Distance. |
| Axial Rise per Residue | 1.5 Å | 3.25 - 3.5 Å | Extension. |
| Crystallinity Index | Typically High (>80%) | Variable (Dependent on annealing) | Poly(Ile) often forms "semicrystalline" fibrils (amyloid-like) rather than large single crystals.[1] |
Critical Insight: If your XRD pattern shows a sharp peak at 4.75 Å and a broad low-angle peak >10 Å, your Poly(Ile) has successfully adopted the
-sheet structure.[1] If you see a peak at 5.4 Å , you have trapped the metastable-helix (likely due to solvent effects).[1]
Mechanism of Action: The Beta-Branch Effect
To understand why your experiment yields a specific pattern, you must visualize the molecular conflict.
Figure 1: The steric pathway dictating Poly(Ile)'s preference for Beta-Sheet structure over Alpha-Helix.
Experimental Protocol: Preparation & Characterization
Phase A: Sample Preparation (Solvent Casting)
-
Objective: Induce crystallinity in the hydrophobic polymer.
-
Solvent Selection:
-
Protocol:
-
Dissolve Poly(Ile) in TFA at 20 mg/mL.
-
For
-helix (Metastable): Cast film rapidly and evaporate under vacuum at room temperature. Immediate XRD required.[1] -
For
-sheet (Stable): Cast film, then anneal at 120°C for 2 hours OR expose to Formic Acid vapor for 24 hours. This drives the transition to the stable Form II.
-
Phase B: XRD Data Collection
-
Instrument: Wide-Angle X-ray Scattering (WAXS) / Powder Diffractometer.[1]
-
Geometry: Transmission mode (preferred for films) or Reflection (for powders).[1]
-
Scan Parameters:
Phase C: Data Validation Decision Tree
Figure 2: Decision tree for classifying Poly(Ile) polymorphs based on XRD peak positions.
Expert Insights & Troubleshooting
-
The "Amyloid" Confusion: You may encounter literature describing Poly(Ile) aggregates as "amyloid-like."[1] This is chemically accurate. The
-sheet structure of Poly(Ile) is structurally homologous to the cross- spine of amyloid fibrils. The 4.75 Å reflection is the hallmark of this architecture. -
Solvent Trapping: If your XRD pattern is "smudged" or amorphous (broad halos only), your solvent evaporation was likely too fast, trapping the polymer in a disordered coil state.[1] Annealing is mandatory for high-resolution peaks.[1]
-
Differentiating from Monomer: Ensure you are not analyzing residual L-isoleucine monomer. The monomer crystallizes in a monoclinic
cell with very sharp, distinct peaks that do not match the broad polymer reflections. Monomer peaks will appear across the entire spectrum, whereas the polymer is dominated by the specific low-angle (packing) and wide-angle (H-bond) peaks.
References
-
Pauling, L., & Corey, R. B. (1951).[1][2] "The Structure of Synthetic Polypeptides." Proceedings of the National Academy of Sciences. (Foundational work establishing the 1.5 Å rise for
-helices and 3.5 Å rise for -sheets). [1] -
Fandrich, M., & Dobson, C. M. (2002).[1] "The behaviour of polyamino acids reveals an inverse side chain effect in amyloid structure formation." EMBO Journal.[1] (Specific data on Poly(Ile) aggregation and the 4.75 Å cross-
reflection). -
Yamashita, O., et al. (Various).[1] "X-ray diffraction studies on polypeptide crystallization." (General reference for method validation in polypeptide crystallography).
-
Astbury, W. T. (1947).[1] "X-Ray Studies of the Structure of Plastics and Fibres." Nature.[1] (Early characterization of the
transition mechanics). [1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-((S)-(2-butyl))-oxazolidine-2,5-dione
Common Name: Isoleucine N-Carboxyanhydride (Ile-NCA) CAS: 45895-88-3 (Stereoisomer dependent)
Executive Summary
Do not dispose of this compound directly into solid waste bins or down the drain. 4-((S)-(2-butyl))-oxazolidine-2,5-dione is a moisture-sensitive N-Carboxyanhydride (NCA). Upon contact with ambient moisture or water in a waste container, it undergoes rapid hydrolysis or polymerization, releasing carbon dioxide (CO₂) gas. If sealed in a waste drum or bottle while active, this gas evolution can pressurize the vessel to the point of rupture or explosion.
The Directive: You must chemically deactivate (quench) the NCA ring functionality under controlled conditions before transferring it to the hazardous waste stream.
Part 1: The Reactivity Hazard (The "Why")
To handle this chemical safely, you must understand the mechanism driving its instability. This molecule is an activated anhydride of the amino acid Isoleucine.
The Instability Mechanism
The oxazolidine-2,5-dione ring is thermodynamically primed to open. Two primary pathways exist, both generating gas:
-
Hydrolysis (Water Attack): Water attacks the carbonyl carbons, breaking the ring to form carbamic acid, which immediately decarboxylates to release CO₂ and free Isoleucine .
-
Chain Polymerization: Trace amines or alkoxides can initiate Ring-Opening Polymerization (ROP), creating a polypeptide chain and releasing CO₂ for every monomer unit added.
Operational Risk: A 10g bottle of Ile-NCA can generate approximately 1.4 liters of CO₂ gas upon full decomposition. In a sealed glass vial or waste jug, this pressure is sufficient to cause shrapnel injuries.
Part 2: Pre-Disposal Deactivation Protocol
Role: Senior Scientist Objective: Convert reactive Ile-NCA into benign Isoleucine and solvent waste.
Reagents & Equipment
| Component | Specification | Purpose |
| Solvent | Acetone, THF, or Ethyl Acetate | Dissolves the solid NCA to ensure homogenous quenching. |
| Quenching Agent | 1M Sodium Bicarbonate (aq) or Water | Hydrolyzes the anhydride ring; base neutralizes trace acid. |
| Vessel | Wide-mouth Erlenmeyer flask | Allows gas expansion; prevents pressure buildup. |
| PPE | Goggles, Lab Coat, Nitrile Gloves | Standard protection against solvent splash. |
Step-by-Step Deactivation Procedure
-
Solubilization:
-
Dissolve the residual this compound in an inert solvent (Acetone is preferred for waste compatibility) at a concentration of approximately 50-100 mg/mL.
-
Note: If the material is already in solution (e.g., reaction mixture), proceed to step 2.
-
-
Controlled Quench (The Critical Step):
-
Place the solution in a fume hood.
-
Slowly add an equal volume of water or 1M Sodium Bicarbonate solution.
-
Observation: You will see bubbling (effervescence).[1] This is the CO₂ leaving group. Do not cap the vessel.
-
-
Digestion Period:
-
Allow the mixture to stir or stand in the open vessel for at least 1-2 hours.
-
Validation: The cessation of bubbling indicates the majority of the NCA ring has been hydrolyzed.
-
-
Final Verification:
Part 3: Waste Classification & Packaging
Once quenched, the mixture is no longer reactive, but it is still Hazardous Chemical Waste due to the organic solvent content.
Waste Stream Segregation
| Waste Type | Composition | Disposal Code (Typical) |
| Quenched Mixture | Acetone/Water + Isoleucine | Organic Solvents (Non-Halogenated) |
| Solid Debris | Paper towels, gloves contaminated with NCA | Solid Hazardous Waste (Bagged) |
| Empty Containers | Original bottle | Triple Rinse with Acetone, then trash (if RCRA empty) |
Warning: Never place un-quenched NCA solids into a "Sharps" container or a sealed "Solid Waste" drum. The moisture in the air inside the drum is enough to trigger polymerization and pressurize the drum over time.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic and workflow for safe disposal.
Caption: Logical workflow for the deactivation of NCA monomers, prioritizing gas venting prior to waste sealing.
Part 5: Emergency Procedures
Accidental Spill (Solid)
-
Do not use wet paper towels. Water will cause the powder to fizz and become sticky (polymerize).
-
Cover with dry absorbent pads.
-
Scoop into a beaker containing acetone.
-
Quench the beaker contents in the fume hood as described above.
Container Pressurization
If you find a sealed bottle of NCA that is bulging:
-
Do not touch.
-
Clear the area.[3]
-
Contact EHS (Environmental Health & Safety) immediately. This is a potential bomb.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: L-Isoleucine N-carboxyanhydride. Retrieved from
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard Operating Procedure: N-Carboxyanhydrides (NCA). Chemical Hygiene Plan. Retrieved from [Link]
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
